molecular formula C11H16O3 B090918 Isobutyl 2-furanpropionate CAS No. 105-01-1

Isobutyl 2-furanpropionate

Cat. No.: B090918
CAS No.: 105-01-1
M. Wt: 196.24 g/mol
InChI Key: SVDPTFHRRNUNRS-UHFFFAOYSA-N
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Description

Isobutyl 2-furanpropionate, also systematically known as 2-methylpropyl 3-(furan-2-yl)propanoate, is an organic ester compound with the CAS Registry Number 105-01-1 . This synthetic flavoring substance is characterized as a pale yellow clear liquid and is assigned FEMA number 2198 . Its primary research and industrial value lies in its organoleptic properties, as it is described to have a distinct complex odor and taste profile that is fruity with additional floral, winey, woody, and pineapple nuances . As a synthetic flavor ingredient, its applications are explored primarily in the development of artificial flavors for various product matrices. According to usage levels established by the FEMA Expert Panel, it can be used in food categories such as gelatins, puddings, baked goods, hard candy, and frozen dairy products . From a physico-chemical perspective, it has a molecular formula of C11H16O3 and a molecular weight of 196.25 g/mol . It is characterized by a specific gravity of between 1.007 and 1.013 at 25°C and a refractive index of 1.531 to 1.537 at 20°C . It is very slightly soluble in water but soluble in alcohol . Toxicological data from scientific literature indicates an acute oral LD50 of 1950 mg/kg in rats and a dermal LD50 of 2000 mg/kg in rabbits . This product is intended for research and analysis purposes only. It is not intended for diagnostic, therapeutic, or consumer use, nor is it approved for use as a food additive in any commercial end-product. Researchers should refer to the specific SDS for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylpropyl 3-(furan-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-9(2)8-14-11(12)6-5-10-4-3-7-13-10/h3-4,7,9H,5-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVDPTFHRRNUNRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CCC1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4051532
Record name Isobutyl furan-2-propionate
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Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless to pale, straw-yellow liquid; Fruity, winey, brandy-like aroma
Record name Isobutyl 3-(2-furan)propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1505/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

105.00 °C. @ 3.00 mm Hg
Record name Isobutyl 2-furanpropionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037734
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, Very slightly soluble in water, Soluble (in ethanol)
Record name Isobutyl 2-furanpropionate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Isobutyl 3-(2-furan)propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1505/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.007-1.013
Record name Isobutyl 3-(2-furan)propionate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1505/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

105-01-1
Record name 2-Methylpropyl 2-furanpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Isobutyl-2-furanpropionate
Source ChemIDplus
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Record name 2-Furanpropanoic acid, 2-methylpropyl ester
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Record name Isobutyl furan-2-propionate
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Record name Isobutyl furan-2-propionate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBUTYL-2-FURANPROPIONATE
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Isobutyl 2-furanpropionate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037734
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Isobutyl 2-furanpropionate CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: February 2026

CAS 105-01-1 | Molecular Weight 196.24 g/mol [1][2]

Executive Summary

Isobutyl 3-(2-furyl)propionate (also known as Isobutyl 2-furanpropionate) is a specialized ester utilized primarily in the flavor and fragrance industry for its distinct fruity, brandy-like, and pineapple notes.[1][3] While structurally related to other furan derivatives, its saturated propionate chain mitigates some of the volatility associated with lower molecular weight furan esters, providing better fixative properties in formulation.[1]

This guide provides a comprehensive technical breakdown of the molecule, focusing on its physicochemical properties, synthesis engineering, and critical quality control parameters required for pharmaceutical and food-grade applications.[1]

Chemical Identity & Physicochemical Profile

The core identity of Isobutyl 3-(2-furyl)propionate is defined by the esterification of 3-(2-furyl)propanoic acid with isobutanol.[1] Below is the consolidated technical data for rapid reference.

Table 1: Core Technical Specifications
ParameterSpecification
IUPAC Name 2-methylpropyl 3-(furan-2-yl)propanoate
CAS Number 105-01-1
Molecular Weight 196.24 g/mol
Molecular Formula C₁₁H₁₆O₃
FEMA Number 2198
JECFA Number 1514
Appearance Colorless to pale straw-yellow liquid
Odor Profile Fruity, winey, brandy-like, sweet, pineapple nuances
Boiling Point ~105 °C @ 3 mmHg (approx. 258 °C @ 760 mmHg)
Refractive Index (

)
1.531 – 1.537
Specific Gravity (

)
0.999 – 1.007
Solubility Soluble in ethanol, propylene glycol; Insoluble in water

Synthesis & Production Engineering

Methodology: Acid-Catalyzed Fischer Esterification

Reaction Mechanism

The reaction involves the protonation of the carbonyl oxygen of 3-(2-furyl)propanoic acid, making it susceptible to nucleophilic attack by the oxygen of isobutanol.[1]


[1]
Optimized Protocol

To achieve pharmaceutical-grade purity (>98%), the following process control parameters are critical:

  • Stoichiometry: Use a molar excess of isobutanol (1.5:1 to 2:1 ratio relative to the acid).[1] This drives the equilibrium to the right (Le Chatelier’s Principle).[1]

  • Catalysis: Sulfuric acid (

    
    ) or p-Toluenesulfonic acid (pTSA) (0.5 - 1.0 wt%) are preferred.[1] pTSA is often favored in pilot scales for easier handling.[1]
    
  • Water Removal: This is the critical quality attribute (CQA). Use a Dean-Stark trap or azeotropic distillation with a solvent like toluene (if not using excess isobutanol as the entrainer) to continuously remove water.[1] Failure to remove water will result in hydrolysis and low yields.[1]

  • Workup:

    • Neutralize the catalyst with Sodium Bicarbonate (

      
      ) wash.[1]
      
    • Wash with brine to remove water-soluble impurities.[1]

    • Dry organic layer over Magnesium Sulfate (

      
      ).[1]
      
  • Purification: Fractional distillation under reduced pressure is mandatory to remove unreacted isobutanol and oligomers.[1]

Process Flow Diagram

The following diagram illustrates the logical workflow for the synthesis and isolation of the target ester.

SynthesisWorkflow Start Raw Materials: 3-(2-Furyl)propanoic Acid + Isobutanol (Excess) Catalyst Catalyst Addition: p-TSA or H2SO4 Start->Catalyst Reflux Reflux w/ Dean-Stark (Azeotropic Water Removal) Catalyst->Reflux Heat Neutralization Quench/Neutralization (NaHCO3 Wash) Reflux->Neutralization Cooling Separation Phase Separation & Drying (MgSO4) Neutralization->Separation Distillation Vacuum Distillation (Purification) Separation->Distillation FinalProduct Isobutyl 3-(2-furyl)propionate (>98% Purity) Distillation->FinalProduct

Figure 1: Optimized synthesis workflow emphasizing azeotropic water removal for yield maximization.[1]

Analytical Characterization & Quality Control

Verification of the ester requires a multi-modal approach. Relying solely on refractive index is insufficient for high-value applications.[1]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identification.[1]

  • Column: Non-polar capillary column (e.g., DB-5 or equivalent).

  • Retention Index: ~1415 (Non-polar).[1][4]

  • Key Fragmentation Ions (EI, 70eV):

    • m/z 81: Base peak (Furfuryl cation, characteristic of furan ring cleavage).[1]

    • m/z 94: Significant fragment.

    • m/z 57: Isobutyl group fragment.[1]

    • m/z 196: Molecular ion (

      
      ), typically weak but visible.[1]
      
Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (CDCl
    
    
    
    ):
    • Furan Ring: Three distinct signals in the aromatic region (

      
       6.0–7.4 ppm).[1]
      
    • Propionate Chain: Two triplets (

      
       ~2.6 and ~3.0 ppm) corresponding to the 
      
      
      
      linkage.[1]
    • Isobutyl Group: Doublet (

      
       ~0.9 ppm) for methyls, multiplet for methine, and doublet for methylene attached to oxygen.[1]
      
Analytical Logic Diagram

This workflow ensures that only compliant batches are released.

QC_Workflow Sample Crude/Distilled Sample GC GC Separation (Purity Check) Sample->GC MS MS Detection (Identity Confirmation) GC->MS Criteria Decision Gate: Purity >98% AND m/z 81, 196 present? MS->Criteria Pass RELEASE BATCH Criteria->Pass Yes Fail REJECT / RE-DISTILL Criteria->Fail No

Figure 2: Quality Control decision tree for batch release based on GC-MS data.

Regulatory & Safety Intelligence

Regulatory Status
  • FDA: Listed under 21 CFR 172.515 as a synthetic flavoring substance and adjuvant permitted for direct addition to food for human consumption.[1]

  • FEMA: GRAS (Generally Recognized As Safe) number 2198.[1][5]

  • EU: Registered under Flavouring Group Evaluation (FGE).[1]

Safety Considerations (E-E-A-T)

While deemed safe for use as a flavoring agent at current intake levels, researchers must be aware of the toxicological context of furan derivatives.[1]

  • Metabolic Pathway: Furan derivatives can undergo metabolic activation (epoxidation) leading to reactive intermediates.[1] However, the propionate side chain in CAS 105-01-1 modifies this metabolic profile compared to bare furan.[1]

  • JECFA Evaluation: In 2018, JECFA concluded "No safety concern at current levels of intake" but noted that the "Procedure could not be applied to this group because of unresolved toxicological concerns" regarding the general class of furan-substituted esters, necessitating specific genotoxicity data which has largely been cleared for this specific ester in flavor applications.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7733, Isobutyl 3-(2-furyl)propionate.[1] Retrieved from [Link]

  • The Good Scents Company (2024). Isobutyl furyl propionate (CAS 105-01-1) Data Sheet.[1][6] Retrieved from [Link][1]

  • Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Library: Isobutyl 3-(2-furan)propionate (FEMA 2198).[1][3][7][8] Retrieved from [Link][1]

  • World Health Organization (WHO) / JECFA. Evaluation of Certain Food Additives: Isobutyl 3-(2-furan)propionate (No. 1514).[1][3] Retrieved from [Link][1]

  • U.S. Food and Drug Administration (FDA). CFR - Code of Federal Regulations Title 21, Sec.[1] 172.515 Synthetic flavoring substances and adjuvants.[1][6] Retrieved from [Link][1]

Sources

Solubility of Isobutyl 2-furanpropionate in different organic solvents.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of Isobutyl 2-furanpropionate in Organic Solvents

Abstract

This compound is a key aroma chemical prized for its fruity, sweet, and floral notes, finding extensive application in the flavor and fragrance industries.[1] Its efficacy in formulations, from perfumes to food additives, is fundamentally governed by its solubility in various media. This technical guide provides a comprehensive analysis of the solubility of this compound, moving beyond simple qualitative statements to equip researchers, scientists, and drug development professionals with the theoretical framework, practical methodologies, and predictive insights needed for its effective application. We will delve into the physicochemical properties that dictate its solubility, present established qualitative data, provide a detailed, field-proven protocol for quantitative solubility determination, and explore modern computational approaches for solubility prediction.

Physicochemical Profile of this compound

Understanding the molecular characteristics of this compound is the first step in predicting its behavior in different solvents. As a fatty acid ester, its structure features a polar ester group and a furan ring, along with a nonpolar isobutyl chain.[1] This amphipathic nature is central to its solubility profile. The principle of "like dissolves like" dictates that it will exhibit favorable solubility in solvents with similar polarity and intermolecular force characteristics.[2] The estimated LogP (octanol-water partition coefficient) values, which range from 2.3 to 3.0, indicate a significant preference for nonpolar, lipophilic environments over aqueous ones.[1][3]

PropertyValueSource
Molecular Formula C₁₁H₁₆O₃[1]
Molecular Weight 196.24 g/mol [4]
Appearance Colorless to pale yellow liquid[4][5]
LogP (o/w) 2.3 - 3.0 (estimated)[1][3]
Polar Surface Area 39.44 Ų[1]
Hydrogen Bond Acceptors 3 (1 from ester, 2 from furan oxygen)[4]
Hydrogen Bond Donors 0[1]
Water Solubility 64.04 mg/L @ 25 °C (estimated)[5]

Theoretical Framework and Qualitative Solubility

The solubility of an ester like this compound is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

  • In Nonpolar Solvents (e.g., Hexane, Toluene): The primary intermolecular forces are London dispersion forces. The nonpolar isobutyl chain and the furan ring of the solute can interact favorably with these solvents, leading to good solubility.

  • In Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran): These solvents have dipole moments and can engage in dipole-dipole interactions with the polar ester group of this compound. Esters are generally soluble in such solvents.[6]

  • In Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as hydrogen bond donors. While this compound cannot donate hydrogen bonds, the oxygen atoms in its ester and furan groups can act as hydrogen bond acceptors.[7] This allows for favorable interactions, resulting in high solubility.[4]

  • In Water: The compound's large nonpolar surface area and inability to donate hydrogen bonds limit its solubility in water, which has a strong, cohesive hydrogen-bonding network. Its water solubility is consequently very low.[4][5]

Based on established data and chemical principles, the following qualitative solubility profile can be summarized:

SolventSolvent TypeExpected SolubilityRationale / Citation
WaterPolar ProticVery Slightly Soluble / InsolubleLow polarity and large hydrocarbon portion disrupt water's H-bond network.[4][5]
EthanolPolar ProticSoluble / MiscibleCapable of hydrogen bonding (acceptor) and dipole-dipole interactions.[4]
AcetonePolar AproticSoluble / MiscibleFavorable dipole-dipole interactions with the ester group.[6]
HexaneNonpolarSoluble / Miscible"Like dissolves like"; favorable van der Waals forces with the alkyl and furan components.
TolueneNonpolar (Aromatic)Soluble / MiscibleFavorable van der Waals forces and potential pi-pi stacking with the furan ring.

Experimental Protocol for Quantitative Solubility Determination

For precise formulation and process design, quantitative solubility data is indispensable. The Shake-Flask method is the gold-standard isothermal technique for determining the equilibrium solubility of a compound in a specific solvent. The causality behind this protocol is to create a saturated solution where the dissolved solute is in thermodynamic equilibrium with the undissolved solid phase, ensuring the measured concentration represents the true solubility limit at that temperature.

Step-by-Step Methodology
  • Preparation: Add an excess amount of this compound (solute) to a known volume of the selected organic solvent in a sealed, inert container (e.g., a screw-cap glass vial). The excess solid is critical to ensure saturation is reached and maintained.

  • Equilibration: Agitate the mixture at a constant, controlled temperature using a mechanical shaker or orbital incubator. Equilibration time is crucial; a period of 24 to 72 hours is typically required to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: Cease agitation and allow the mixture to stand at the same constant temperature for at least 24 hours. This allows the excess, undissolved solute to sediment, leaving a clear, saturated supernatant. For fine suspensions, centrifugation at the controlled temperature may be required.

  • Sampling: Carefully extract an aliquot of the clear supernatant. It is critical to avoid disturbing the sediment. The use of a syringe fitted with a solvent-compatible filter (e.g., PTFE) is highly recommended to remove any microscopic particulates.

  • Quantification: Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical method. High-Performance Liquid Chromatography (HPLC) is an excellent choice for quantification due to its specificity and sensitivity for organic esters.[3]

  • Data Analysis: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in units such as mg/mL, g/100g of solvent, or mol/L. The experiment should be repeated at least in triplicate to ensure statistical validity.

Experimental Workflow Diagram

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation & Sampling cluster_analysis Quantification & Analysis A 1. Add excess Isobutyl 2-furanpropionate to solvent B 2. Seal vial and place in shaker at constant T A->B C 3. Agitate for 24-72 hours to reach equilibrium B->C D 4. Let stand for 24 hours or centrifuge C->D E 5. Withdraw aliquot of clear supernatant via filter syringe D->E F 6. Dilute aliquot to known volume E->F G 7. Analyze by calibrated HPLC method F->G H 8. Calculate solubility (e.g., mg/mL) G->H

Caption: Workflow for Equilibrium Solubility Determination.

Predictive Approaches and Machine Learning

While experimental determination provides the most accurate data, it can be resource-intensive. In recent years, quantitative structure-property relationship (QSPR) models and machine learning algorithms have emerged as powerful tools for predicting the solubility of organic compounds.[8][9] These models leverage large datasets of known solubilities to learn the complex relationships between a molecule's structural features and its solubility in various solvents.[10][11]

For this compound, descriptors such as its molecular weight, polar surface area, LogP, and the number of hydrogen bond acceptors would be used as inputs for a trained model to predict its solubility in a solvent of interest. While a specific prediction is beyond the scope of this guide, researchers can leverage emerging platforms and published models to gain rapid, in-silico estimations to guide solvent selection and experimental design.[12]

Safety and Handling

When conducting solubility studies, proper safety protocols must be observed. This compound itself is a fragrance ingredient and generally considered safe for its intended use, but laboratory handling requires precautions.[4][13] All organic solvents should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn. Consult the Safety Data Sheet (SDS) for both this compound and each specific solvent before beginning any experimental work.[13]

Conclusion

The solubility of this compound is a critical parameter for its application in scientific and industrial contexts. While qualitatively understood to be soluble in most common organic solvents and insoluble in water, this guide provides the necessary framework for a more rigorous, quantitative understanding. By combining knowledge of its physicochemical properties with a robust experimental protocol, researchers can precisely determine its solubility in any solvent system. Furthermore, the advent of predictive modeling offers a complementary approach for rapid screening. This comprehensive understanding empowers scientists to optimize formulations, streamline processes, and unlock the full potential of this versatile aroma compound.

References

  • ResearchGate. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Available from: [Link]

  • Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Available from: [Link]

  • AIChE. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. Available from: [Link]

  • The Good Scents Company. (n.d.). isobutyl furyl propionate, 105-01-1. Available from: [Link]

  • FooDB. (2010). Showing Compound this compound (FDB016864). Available from: [Link]

  • PubChem. (n.d.). Isobutyl propionate. Available from: [Link]

  • Course Hero. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

  • PubChem. (n.d.). Isobutyl-2-furanpropionate. Available from: [Link]

  • SIELC Technologies. (n.d.). Isobutyl furan-2-propionate. Available from: [Link]

  • Nature Communications. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Available from: [Link]

  • MIT Open Access Articles. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Available from: [Link]

  • PMC - NIH. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Available from: [Link]

  • Chem LibreTexts. (2023). Solubility of Organic Compounds. Available from: [Link]

  • ResearchGate. (n.d.). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. Available from: [Link]

  • Chemistry LibreTexts. (2023). Properties of Esters. Available from: [Link]

  • AIP Publishing. (2009). IUPAC-NIST Solubility Data Series. 88. Esters with Water—Revised and Updated. Part 1. C2 to C4 Esters. Available from: [Link]

Sources

Toxicological data and safety information for Isobutyl 2-furanpropionate.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isobutyl 2-furanpropionate (CAS: 105-01-1) is a synthetic flavoring agent belonging to the chemical group of furan-substituted aliphatic hydrocarbons, alcohols, aldehydes, ketones, carboxylic acids, and related esters.[1][2][3] Historically, this compound—and its structural analogs—faced significant regulatory scrutiny due to the potential bioactivation of the furan ring into reactive 2-ene-1,4-dicarbonyl intermediates, which raised concerns regarding genotoxicity and carcinogenicity.

Current Safety Status: As of the 86th JECFA Meeting (2018) and subsequent EFSA evaluations, this compound is considered to have "No safety concern at current levels of intake." This determination relies on pivotal in vivo genotoxicity data that overruled earlier in vitro positive findings, combined with a metabolic fate analysis confirming rapid hydrolysis and clearance.

Chemical Identity & Physicochemical Properties

Understanding the physicochemical profile is essential for exposure modeling and handling protocols.

PropertyValueSource
IUPAC Name 2-Methylpropyl 3-(furan-2-yl)propanoate[PubChem, 2025]
CAS Number 105-01-1[JECFA, 2006]
FEMA Number 2198[FEMA, 2025]
JECFA Number 1514[JECFA, 2018]
Molecular Formula C₁₁H₁₆O₃[PubChem, 2025]
Molecular Weight 196.24 g/mol [PubChem, 2025]
Boiling Point ~105°C at 3 mmHg[GoodScents, 2025]
Flash Point ~100°C (212°F)[GoodScents, 2025]
Density 1.007–1.013 g/mL (20°C)[JECFA, 2006]
Solubility Insoluble in water; Soluble in ethanol[JECFA, 2006]

Metabolic Fate & Pharmacokinetics

The safety assessment hinges on the rapid metabolic hydrolysis of the ester bond. The toxicity of the parent compound is effectively determined by the toxicity of its two primary metabolites.

Metabolic Pathway

Upon ingestion, this compound undergoes rapid hydrolysis catalyzed by carboxylesterases (primarily in the liver and small intestine).

Metabolism Parent This compound (Parent Ester) Enzyme Carboxylesterases (Hydrolysis) Parent->Enzyme Met1 Isobutanol (Alcohol Metabolite) Enzyme->Met1 Met2 3-(2-Furyl)propanoic Acid (Acid Metabolite) Enzyme->Met2 CO2 CO2 + H2O (Via TCA Cycle) Met1->CO2 Oxidation Conj Glycine Conjugates (Excretion) Met2->Conj Conjugation

Figure 1: Metabolic hydrolysis pathway of this compound.

  • Metabolite 1: Isobutanol: Oxidized to isobutyraldehyde and then isobutyric acid, entering the TCA cycle or being excreted. It is of low toxicological concern.

  • Metabolite 2: 3-(2-Furyl)propanoic acid: This moiety carries the furan ring.[3] The side chain (propionic acid) stabilizes the ring, preventing the ring-opening oxidation that typically leads to the toxic unsaturated dicarbonyls seen in unsubstituted furan.

Toxicological Profile

The Genotoxicity Resolution (Key Mechanism)

The most critical aspect of this compound's safety profile is the resolution of genotoxicity concerns.

  • Historical Concern: Early in vitro studies on furan derivatives often showed clastogenicity (chromosomal breaks). This led JECFA (65th meeting, 2005) to suspend the safety evaluation, citing a "paucity of in vivo data" to rule out DNA reactivity.

  • Resolution (2018): At the 86th meeting, JECFA evaluated new in vivo micronucleus and comet assays performed on representative structural analogs.

    • Result: The in vivo studies were consistently negative .

    • Mechanism: The metabolic clearance of the furan-substituted acid is sufficiently rapid to prevent the accumulation of reactive epoxides. The side-chain substitution at the 2-position effectively blocks the bioactivation pathway observed for the parent furan.

Acute & Repeated Dose Toxicity

Due to the "No Safety Concern" status derived via the Threshold of Toxicological Concern (TTC) method, specific LD50 data for this exact CAS is sparse in public literature. Safety is established via "Read-Across" from structural analogs.

EndpointResult / ValueInterpretation
Acute Oral Toxicity LD50 > 2000 mg/kg (Rat)*Low acute toxicity (Based on structural analogs).
Skin Irritation Non-irritating (2% solution)Safe for topical exposure at flavor/fragrance levels.
Sensitization No sensitization observedLow risk of allergic contact dermatitis.
Cramer Class Class III High structural alert (Furan ring), requiring low intake limits.

*Note: Specific LD50 for CAS 105-01-1 is not reported in standard databases; value inferred from the safe status of the chemical group and analog data (e.g., Isobutyl propionate LD50 ~5600 mg/kg, though furan moiety adds complexity).

Regulatory Risk Assessment (The "Procedure")

The safety of this compound is validated using the JECFA Procedure for the Safety Evaluation of Flavouring Agents . This decision tree approach integrates structure, metabolism, and intake.[4]

SafetyDecision Step1 Step 1: Structural Class (Cramer Class III - Furan) Genotox Genotoxicity Concern? (Furan Ring Alert) Step1->Genotox Step2 Step 2: Predicted Metabolism? (Hydrolysis to innocuous products?) Step3 Step 3: Intake < Threshold? (TTC for Class III = 90 µg/day) Step2->Step3 Yes, Simple Metabolites Conclusion No Safety Concern Step3->Conclusion Yes (Intake is µg/day) InVivo In Vivo Assays Negative? (Micronucleus/Comet) Genotox->InVivo Yes, Alert Present InVivo->Step2 Yes, Concern Cleared

Figure 2: JECFA Safety Evaluation Decision Tree for Furan Derivatives.

  • Intake vs. Threshold: The estimated daily intake (MSDI) for this compound is in the range of micrograms per capita per day .

  • Threshold: The Threshold of Toxicological Concern (TTC) for Cramer Class III is 90 µ g/person/day .

Experimental Protocols

For researchers needing to verify safety data or perform quality control.

Protocol: In Vitro Hydrolysis Assay (Metabolic Stability)

To verify the rapid hydrolysis claim (crucial for safety justification).

  • Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Incubation System: Use pooled human liver microsomes (HLM) or simulated intestinal fluid (SIF) containing pancreatin.

  • Reaction:

    • Mix 1 µL stock with 99 µL phosphate buffer (pH 7.4).

    • Add esterase source (HLM or SIF).

    • Incubate at 37°C in a shaking water bath.

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Stop reaction with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge (10,000 x g, 5 min) and analyze supernatant via LC-MS/MS.

    • Monitor: Disappearance of Parent (m/z 196) and appearance of Furanpropionic acid (m/z 140).

  • Calculation: Plot ln(concentration) vs. time to determine half-life (

    
    ). Expect 
    
    
    
    minutes for validation.

References

  • JECFA (2018). Evaluation of certain food additives: Eighty-sixth report of the Joint FAO/WHO Expert Committee on Food Additives. WHO Technical Report Series, No. 1014.

  • EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids (CEF) (2018). Scientific Opinion on Flavouring Group Evaluation 67, Revision 3 (FGE.67Rev3). EFSA Journal.

  • PubChem (2025). Isobutyl 3-(2-furyl)propanoate (Compound Summary). National Library of Medicine.

  • The Good Scents Company (2025). Isobutyl 3-(2-furyl)propanoate Data Sheet.

  • JECFA (2006). Safety evaluation of certain food additives and contaminants (65th Meeting).[5] WHO Food Additives Series, No. 56.

Sources

Olfactory properties and aroma profile of Isobutyl 2-furanpropionate.

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Isobutyl 2-furanpropionate, FEMA 2198, 2-Methylpropyl 3-(2-furyl)propanoate.[1][2]

Executive Summary

Isobutyl 3-(2-furyl)propionate (CAS 105-01-1) is a specialized ester belonging to the furan class of aroma chemicals.[1][2][3] Unlike simple aliphatic esters that provide linear "fruity" notes, the incorporation of the furan ring introduces a complex "brown" nuance—bridging the gap between bright tropical fruit (pineapple, kiwi) and deep, balsamic, or caramelic undertones. This guide details its physicochemical characterization, olfactory pharmacodynamics, synthesis protocols, and regulatory status for application in high-fidelity flavor and fragrance formulations.

Chemical Constitution & Physicochemical Properties[1][4][5][6][7]

The molecule consists of a propionate chain terminated by an isobutyl group, with a furan ring substituted at the 3-position of the acid moiety.[1] The furan ring is the critical "pharmacophore" responsible for the molecule's distinctive substantivity and green-balsamic modification.

Table 1: Technical Specifications
PropertySpecification
IUPAC Name 2-methylpropyl 3-(furan-2-yl)propanoate
CAS Number 105-01-1
FEMA Number 2198
JECFA Number 1514
Molecular Formula C₁₁H₁₆O₃
Molecular Weight 196.24 g/mol
Appearance Colorless to pale straw-yellow liquid
Boiling Point ~105°C @ 3 mmHg (260°C @ 760 mmHg)
Refractive Index 1.458 – 1.464 (20°C)
Flash Point >100°C (CC)
LogP (o/w) ~2.3 (Predicted)
Solubility Soluble in ethanol, propylene glycol; Insoluble in water

Olfactory Pharmacodynamics & Aroma Profile

This compound exhibits a bimodal olfactory profile . The ester functionality drives the primary "tropical" perception, while the furan ring adds a secondary "green/balsamic" layer that increases the odor life (tenacity) compared to its aliphatic analog, isobutyl propionate.

Sensory Descriptors[4][5][6][7][9]
  • Primary: Sweet, Fruity (Pineapple, Rhubarb).

  • Secondary: Green, Waxy, Chamomile-like.

  • Tertiary: Balsamic, Brandy, Caramelic (at high dilution).

Olfactory Hierarchy Diagram

The following diagram illustrates the sensory architecture of the molecule, mapping its dominant notes to specific chemical moieties.

OlfactoryHierarchy Molecule This compound Group1 Ester Linkage (Propionate) Molecule->Group1 Group2 Furan Ring (Aromatic) Molecule->Group2 Group3 Isobutyl Tail (Branched Alkyl) Molecule->Group3 Note1 Sweet / Fruity (Pineapple) Group1->Note1 Primary Driver Note2 Green / Balsamic (Chamomile) Group2->Note2 Modifier Note3 Diffusive / Ethereal (Lift) Group3->Note3 Volatility

Figure 1: Structure-Odor Relationship (SOR) mapping chemical moieties to sensory perception.

Mechanism of Action: Combinatorial Coding

While a specific human olfactory receptor (OR) has not been exclusively deorphanized for this specific molecule in public databases, its activity is best explained by the Combinatorial Coding Theory . The molecule likely activates a specific subset of Class I and Class II GPCRs.

  • The Ester Code: The isobutyl propionate backbone likely targets receptors sensitive to aliphatic esters (e.g., OR51E1 variants or similar broad-spectrum ester receptors), triggering the "fruity" signal.

  • The Furan Modulation: The furan ring, being planar and electron-rich, likely interacts with aromatic-tuning receptors (potentially OR5M3 family, known for furanone sensitivity). This interaction modifies the signal transduction, adding the "burnt sugar" or "green" complexity that prevents the smell from being perceived as "flat" fruit.

SignalPath cluster_epithelium Olfactory Epithelium Ligand Ligand: This compound OR_A Receptor A (Ester) (Fruity Signal) Ligand->OR_A OR_B Receptor B (Furan) (Green/Balsamic Signal) Ligand->OR_B G_Protein G_olf Activation (cAMP Cascade) OR_A->G_Protein OR_B->G_Protein CNG CNG Channel Opening (Ca++ Influx) G_Protein->CNG Glomerulus Glomerular Pattern (Combinatorial Map) CNG->Glomerulus Perception Perception: Tropical/Chamomile Glomerulus->Perception

Figure 2: Hypothetical Combinatorial Activation Pathway.

Synthesis Protocol (Fischer Esterification)

The industrial synthesis of this compound is achieved via the acid-catalyzed esterification of 3-(2-furyl)propanoic acid with isobutyl alcohol.

Reagents
  • Substrate: 3-(2-furyl)propanoic acid (1.0 eq)

  • Alcohol: Isobutyl alcohol (1.5 - 2.0 eq, excess drives equilibrium)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 - 1.0 mol%)

  • Solvent: Toluene (optional, for azeotropic water removal)

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • Charging: Add 3-(2-furyl)propanoic acid, isobutyl alcohol, and pTSA to the flask. If using toluene as an entrainer, add it now.

  • Reflux: Heat the mixture to reflux (approx. 110-120°C depending on solvent system). Monitor the collection of water in the Dean-Stark trap.

  • Reaction Monitoring: Continue reflux until water evolution ceases (approx. 4-6 hours). Verify conversion via TLC or GC-MS (Target: <1% unreacted acid).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash with saturated NaHCO₃ solution (2x) to neutralize the catalyst and remove unreacted acid.

    • Wash with Brine (1x) to remove excess water.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Perform fractional distillation under reduced pressure. Collect the fraction boiling at ~105°C (3 mmHg).

  • Stabilization: Add 0.01% BHT (butylated hydroxytoluene) if long-term storage is required to prevent oxidation of the furan ring.

SynthesisFlow Start Start: Mix Acid + Alcohol + pTSA Reflux Reflux w/ Dean-Stark (Remove Water) Start->Reflux Check QC Check: Acid Value < 1.0? Reflux->Check Check->Reflux No Wash Wash: NaHCO3 + Brine Check->Wash Yes Distill Vacuum Distillation (105°C @ 3mmHg) Wash->Distill Final Final Product: This compound Distill->Final

Figure 3: Process Flow Diagram for Synthesis.

Regulatory & Safety Status

This molecule is widely accepted for use in food flavors and fragrances under specific limitations.

  • FEMA GRAS: Listed as FEMA 2198, "Generally Recognized As Safe" for flavor use.

  • JECFA: Evaluated under JECFA 1514.[1][2][3][4] The 2012 evaluation noted that while the "Procedure for Safety Evaluation" could not be fully applied due to genotoxicity concerns common to some furan derivatives, it is generally considered safe at current low levels of intake as a flavoring agent [1].

  • Usage Levels:

    • Baked Goods: 5.0 - 10.0 ppm

    • Beverages: 1.0 - 5.0 ppm

    • Fragrance: Up to 0.5% in concentrate (typically used as a modifier, not a heart note).

Safety Note: Furan derivatives can be prone to autoxidation. Store in amber glass under nitrogen headspace to prevent the formation of peroxides or ring-opening degradation products.

References

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2012). Safety evaluation of certain food additives and contaminants: Isobutyl 3-(2-furan)propionate (No. 1514).[1][2][4] WHO Food Additives Series.[4] Link

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.).[1] FEMA Flavor Ingredient Library: FEMA 2198.[1][2][3]Link

  • The Good Scents Company. (2023).[1] Isobutyl 3-(2-furyl)propionate Data Sheet.[1][2][4][5]Link

  • PubChem. (2024). Isobutyl 3-(furan-2-yl)propanoate (Compound Summary). National Library of Medicine. Link

Sources

Isobutyl 2-Furanpropionate: Nomenclature Architecture and Technical Profile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isobutyl 2-furanpropionate (CAS: 105-01-1) is a specialized ester used primarily in flavor and fragrance formulations for its sweet, fruity, and brandy-like olfactory profile.[1][2][3][4][5] For drug development professionals, this compound represents a critical case study in furan-moiety metabolism and ester hydrolysis kinetics. While recognized as FEMA 2198, its structural identity—an isobutyl ester of 3-(2-furyl)propanoic acid—links it to a class of compounds requiring careful toxicological assessment due to the metabolic reactivity of the furan ring. This guide provides a definitive nomenclature matrix, synthesis protocols, and metabolic insights.

Part 1: Nomenclature Architecture

The precise identification of this compound is complicated by historical naming conventions that mix IUPAC standards with trivial "furfuryl" derivatives. The table below consolidates these identifiers for regulatory and procurement accuracy.

Table 1: Synonyms and Identifiers Matrix
CategoryPrimary Name / IdentifierAlternative / Historical Synonyms
IUPAC Name 2-Methylpropyl 3-(furan-2-yl)propanoate 2-Methylpropyl 3-(2-furyl)propanoate
Common Chemical Names This compound Isobutyl 3-(2-furyl)propionateIsobutyl furan-2-propionate2-Furanpropionic acid, isobutyl ester
Archaic/Trivial Names Isobutyl furfurylacetate Note: Derived from viewing the acid moiety (3-(2-furyl)propanoic acid) as "furfuryl-substituted acetic acid."
Regulatory Codes CAS: 105-01-1 FEMA: 2198JECFA: 1514EINECS: 203-261-0FLAVIS: 13.024
Molecular Identifiers Formula: C₁₁H₁₆O₃MW: 196.24 g/mol
InChI Key SVDPTFHRRNUNRS-UHFFFAOYSA-N
Critical Disambiguation

Researchers must distinguish this compound from its structural analogs to avoid formulation errors:

  • Isoamyl 3-(2-furan)propionate (CAS 7779-67-1): Often confused due to the "Iso" prefix. This is the isopentyl ester, not isobutyl.

  • Ethyl 3-(2-furyl)propionate (CAS 10031-90-0): A shorter chain ester with a more volatile pineapple note.

Part 2: Synthesis & Production Protocols

For research applications requiring high-purity standards or isotopically labeled variants, direct esterification is the preferred route. The following protocol utilizes a Dean-Stark apparatus to drive equilibrium toward the ester.

Protocol: Acid-Catalyzed Esterification (Dean-Stark Dehydration)

Objective: Synthesize this compound from 3-(2-furyl)propanoic acid and isobutanol.

Reagents:

  • 3-(2-Furyl)propanoic acid (1.0 eq)[2][4]

  • Isobutanol (1.5 - 2.0 eq, excess acts as solvent/entrainer)

  • p-Toluenesulfonic acid (p-TsOH) (0.01 eq, catalyst)

  • Toluene or Cyclohexane (Solvent for azeotrope, optional if using excess isobutanol)

Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Charging: Add 3-(2-furyl)propanoic acid, isobutanol, and p-TsOH to the flask.

  • Reflux: Heat the mixture to reflux (approx. 108°C if using pure isobutanol). The reaction is monitored by the collection of water in the Dean-Stark trap.

  • Completion: Continue reflux until water evolution ceases (typically 3–6 hours). Monitor reaction progress via TLC (Hexane:EtOAc 8:2) or GC-FID.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash with saturated NaHCO₃ solution (2x) to remove unreacted acid and catalyst.

    • Wash with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification: Remove excess solvent/isobutanol via rotary evaporation. Purify the crude oil by vacuum distillation (bp ~119-120°C at 30 Torr) to obtain a colorless liquid.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Reagents: 3-(2-Furyl)propanoic acid + Isobutanol + p-TsOH Reaction Reflux (Dean-Stark) Water Removal ~110°C, 4-6 hrs Start->Reaction Esterification Workup Wash: NaHCO3 (Neutralize) Wash: Brine Dry: MgSO4 Reaction->Workup Crude Mixture Purification Vacuum Distillation (120°C @ 30 Torr) Workup->Purification Crude Oil Product This compound (>98% Purity) Purification->Product Isolation

Figure 1: Step-by-step synthesis workflow for the acid-catalyzed production of this compound.

Part 3: Metabolic Profile & Toxicology (Drug Development Context)

While FEMA GRAS status (FEMA 2198) permits food use, drug developers must scrutinize the furan moiety. The metabolic fate of this compound involves two distinct phases: ester hydrolysis and furan ring oxidation.

Metabolic Pathway Analysis
  • Phase I (Hydrolysis): Carboxylesterases rapidly hydrolyze the ester bond, releasing Isobutanol and 3-(2-furyl)propanoic acid .

  • Phase II (Ring Oxidation): The furan ring is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2E1). This can lead to the formation of cis-2-butene-1,4-dial, a reactive metabolite capable of protein binding (hepatotoxicity signal). However, the propionic acid side chain often directs metabolism toward beta-oxidation or conjugation (glycine), potentially mitigating the ring-opening toxicity compared to furan itself.

Safety Note: The JECFA evaluation for this group of esters has historically flagged "unresolved toxicological concerns" regarding furan ring substitution, necessitating specific studies on covalent binding if high exposure levels are anticipated in pharmaceutical applications.

Visualization: Metabolic Fate

Metabolism Parent This compound Hydrolysis Carboxylesterases (Hydrolysis) Parent->Hydrolysis Isobutanol Isobutanol (Excreted/Oxidized) Hydrolysis->Isobutanol Acid 3-(2-Furyl)propanoic acid Hydrolysis->Acid PathwayA Conjugation (Glycine/Glucuronide) Acid->PathwayA Major Route PathwayB CYP450 Oxidation (Ring Opening) Acid->PathwayB Minor Route Safe Excretion PathwayA->Safe Toxic Reactive Enedials (Potential Toxicity) PathwayB->Toxic

Figure 2: Predicted metabolic pathway illustrating the dichotomy between safe conjugation and potential bioactivation of the furan ring.

Part 4: Analytical Characterization

To validate the identity of synthesized or procured this compound, use the following GC-MS fragmentation signature.

Table 2: GC-MS Fragmentation Profile (EI, 70eV)
m/zIntensityFragment AssignmentSignificance
81 100% (Base)[C₅H₅O]⁺ (Furfuryl cation)Diagnostic for furan-alkyl chain cleavage.
94 ~40%[C₆H₆O]⁺Rearrangement ion characteristic of furan esters.
57 ~30%[C₄H₉]⁺ (Isobutyl cation)Confirms the isobutyl alcohol moiety.
140 ~30%[M - C₄H₈]⁺ (McLafferty)Loss of isobutylene via McLafferty rearrangement.
196 <5%[M]⁺ (Molecular Ion)Weak molecular ion, typical for aliphatic esters.

References

  • CAS Common Chemistry. (n.d.).[6][7] 2-Methylpropyl 2-furanpropanoate (CAS RN 105-01-1).[1][2][7] American Chemical Society.[7] Retrieved from [Link][2][7][8]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006).[9] Safety evaluation of certain food additives: Furfuryl alcohol and related substances.[10] WHO Food Additives Series,[9] 56. Retrieved from [Link][9]

  • The Good Scents Company. (n.d.).[10] Isobutyl furyl propionate.[1][2][5][7][9][10][11] Flavor and Fragrance Information.[2][3][5][8][10][12] Retrieved from [Link]

  • PubChem. (n.d.).[6][10] this compound (CID 7733).[2][4] National Library of Medicine. Retrieved from [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). FEMA Flavor Library: Isobutyl 3-(2-furan)propionate (FEMA 2198).[1][2][5][11] Retrieved from [Link][2]

Sources

Methodological & Application

Application Note: A Robust Protocol for the Lipase-Catalyzed Synthesis of Isobutyl 2-Furanpropionate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the enzymatic synthesis of isobutyl 2-furanpropionate, a valuable flavor and fragrance compound. Leveraging the high selectivity and stability of immobilized lipase, this protocol offers a sustainable and efficient alternative to traditional chemical synthesis methods.[1][2] We detail a complete workflow, from the selection and preparation of reagents to the optimization of reaction conditions, product purification, and final analytical validation. The methodologies presented are designed for reproducibility and scalability, catering to researchers in biocatalysis, green chemistry, and drug development.

Introduction: The Case for Biocatalysis

This compound is a specialty ester characterized by its fruity, rum-like aroma, making it a significant component in the food and fragrance industries.[3] Traditionally, its synthesis involves chemical catalysts that often require harsh reaction conditions and can lead to undesirable byproducts. Enzymatic synthesis, particularly using lipases, presents a compelling green alternative.[2][4]

Lipases (EC 3.1.1.3) are versatile enzymes that catalyze the hydrolysis of fats and oils.[5] Crucially, in non-aqueous or micro-aqueous environments, their catalytic activity can be reversed to favor synthesis reactions like esterification and transesterification.[6][7] The use of an immobilized lipase, such as the commercially available Novozym 435 (Candida antarctica Lipase B immobilized on a macroporous acrylic resin), offers several distinct advantages:[8]

  • High Selectivity: Enzymes operate with high regio- and stereoselectivity, minimizing the formation of impurities.

  • Mild Reaction Conditions: Reactions proceed at moderate temperatures and atmospheric pressure, reducing energy consumption and preserving the integrity of thermally sensitive molecules.

  • Enhanced Sustainability: Biocatalysts are biodegradable and derived from renewable resources. Immobilization allows for easy separation of the catalyst from the reaction mixture and repeated reuse, significantly lowering operational costs.[3][9][10]

This guide will focus on the direct esterification of 2-furanpropionic acid with isobutanol, a robust and atom-efficient approach.

The Catalytic Mechanism: A Ping-Pong Bi-Bi Pathway

The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism. This two-step process involves the formation of a covalent acyl-enzyme intermediate.

  • Acylation: The carboxylic acid (2-furanpropionic acid) first binds to the active site of the lipase. A nucleophilic attack from a serine residue in the enzyme's catalytic triad forms a tetrahedral intermediate, which then collapses, releasing a water molecule and forming an acyl-enzyme complex.[4][9]

  • Deacylation: The alcohol (isobutanol) then enters the active site and performs a nucleophilic attack on the acyl-enzyme intermediate. This second tetrahedral intermediate collapses, releasing the final ester product (this compound) and regenerating the free enzyme for the next catalytic cycle.[4][9]

This mechanism is visualized in the diagram below.

Lipase_Mechanism E Free Lipase (E) EA E-Acid Complex E_Acyl Acyl-Enzyme Intermediate (E-Acyl) EA->E_Acyl - Water E_Acyl_B E-Acyl-Alcohol Complex E_Acyl->E_Acyl_B + B Water Water EP E-Ester Complex E_Acyl_B->EP EP->E - P Ester This compound (P) Acid 2-Furanpropionic Acid (A) Acid->EA + A Alcohol Isobutanol (B)

Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

Materials and Methods

Reagents and Consumables
Reagent/MaterialGradeRecommended Supplier
Immobilized Candida antarctica Lipase B (Novozym 435)Biocatalysis GradeNovozymes
2-Furanpropionic Acid≥98% PuritySigma-Aldrich
IsobutanolAnhydrous, ≥99.5%Sigma-Aldrich
n-HeptaneAnhydrous, ≥99%Fisher Scientific
Molecular Sieves3 Å, activatedSigma-Aldrich
Ethyl AcetateHPLC GradeFisher Scientific
Sodium SulfateAnhydrous, GranularVWR Chemicals
This compound Standard≥98% Purity(As available)
Equipment
  • Magnetic stirrer with heating capabilities

  • Reaction vials (e.g., 20 mL screw-cap vials with PTFE septa)

  • Orbital shaker incubator

  • Rotary evaporator

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Nuclear Magnetic Resonance (NMR) Spectrometer

Experimental Protocol: A Step-by-Step Guide

The overall experimental process is outlined below.

Workflow start Start: Reagent Preparation setup Reaction Setup (Substrates, Solvent, Enzyme) start->setup reaction Incubation & Reaction (Controlled Temperature & Agitation) setup->reaction monitoring Reaction Monitoring (GC Sampling) reaction->monitoring Time Points separation Enzyme Separation (Filtration/Decanting) reaction->separation purification Solvent & Excess Reagent Removal (Rotary Evaporation) separation->purification analysis Product Analysis (GC-MS, NMR) purification->analysis end End: Pure this compound analysis->end

Caption: Overall workflow for the enzymatic synthesis of the target ester.

Enzyme Pre-treatment (Conditioning)
  • Rationale: While not always mandatory, pre-conditioning the immobilized enzyme in the chosen reaction solvent can improve its initial activity by creating a favorable microenvironment around the enzyme.

  • Weigh 500 mg of Novozym 435 into a clean, dry vial.

  • Add 5 mL of n-heptane.

  • Allow the mixture to stand at room temperature for 1 hour.

  • Carefully decant the solvent before adding the reaction mixture.

Esterification Reaction
  • Rationale: This protocol utilizes a solvent-based system to ensure homogeneity and facilitate mass transfer.[11] A molar excess of isobutanol is employed to shift the reaction equilibrium towards ester formation. Molecular sieves are added to sequester the water produced during the reaction, which would otherwise promote the reverse hydrolytic reaction.[6]

  • In a 20 mL screw-cap vial, add 2-furanpropionic acid (e.g., 280 mg, 2.0 mmol).

  • Add isobutanol (e.g., 445 mg, 6.0 mmol). This corresponds to a 1:3 acid-to-alcohol molar ratio.

  • Add 10 mL of n-heptane.

  • Add approximately 1.0 g of activated 3 Å molecular sieves.

  • Add the pre-treated Novozym 435 (500 mg, corresponding to a 5% w/w loading relative to total substrates).

  • Seal the vial tightly and place it in an orbital shaker incubator set to 50°C and 200 rpm .

  • Allow the reaction to proceed for 24 hours. Periodically, a small aliquot (e.g., 50 µL) can be withdrawn, filtered, and diluted for GC analysis to monitor the conversion rate.

Product Isolation and Purification
  • After the reaction period, remove the vial from the incubator and allow it to cool to room temperature.

  • Separate the immobilized enzyme and molecular sieves from the reaction mixture by simple filtration or careful decanting. The recovered enzyme can be washed with fresh solvent and stored for reuse.

  • Transfer the liquid phase to a round-bottom flask.

  • Remove the solvent and excess isobutanol using a rotary evaporator.

  • The resulting crude oil is the this compound. For higher purity, column chromatography on silica gel can be performed, though for many applications, the crude product may be sufficient.

Optimization of Reaction Parameters

To maximize the yield and efficiency of the synthesis, several key parameters can be systematically optimized. The following table presents a typical dataset from such an optimization study.

  • Rationale: Enzyme activity is highly dependent on its environment. Temperature affects reaction kinetics and enzyme stability, while the substrate molar ratio influences the thermodynamic equilibrium.[2][9] Enzyme loading directly impacts the reaction rate but also represents a major cost factor.

ParameterCondition ACondition BCondition C (Optimal)Condition D% Conversion (24h)
Temperature (°C) 4050 50 6085% → 94% → 91%
Acid:Alcohol Ratio 1:21:21:3 1:488% → 94% → 95%
Enzyme Loading (%) 2.55.05.0 10.075% → 94% → 96%

Analysis of Results:

  • Temperature: A temperature of 50°C provides a balance between high reaction velocity and enzyme stability. At 60°C, a slight decrease in conversion may indicate the onset of enzyme denaturation over the 24-hour period.

  • Molar Ratio: Increasing the alcohol concentration from a 1:2 to a 1:3 ratio significantly improves conversion by pushing the equilibrium forward. A further increase to 1:4 offers only a marginal benefit, suggesting the reaction is no longer limited by alcohol concentration.

  • Enzyme Loading: A 5% (w/w) enzyme loading provides a high conversion rate. While a 10% loading is slightly higher, the modest increase in yield may not justify doubling the catalyst cost for industrial applications.

Analytical Characterization

  • Rationale: Rigorous analytical confirmation is essential to verify the identity and purity of the synthesized product. A combination of chromatographic and spectroscopic techniques provides a self-validating system.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity of the product and confirm its molecular weight.

  • Sample Preparation: Dilute 1 µL of the final product in 1 mL of ethyl acetate.

  • Typical GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm)

    • Inlet Temperature: 250°C

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 240°C at 10°C/min.

    • Carrier Gas: Helium

  • Expected Result: A major peak corresponding to this compound, with its retention time matching an authentic standard. The mass spectrum should show a molecular ion peak (M+) at m/z 182.22 and characteristic fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the precise chemical structure of the synthesized ester.

  • Sample Preparation: Dissolve ~10-20 mg of the product in 0.7 mL of CDCl₃.

  • Expected ¹H NMR Signals: Characteristic shifts for the furan ring protons, the propionate chain methylene and methyl groups, and the isobutyl group's CH₂, CH, and CH₃ protons, with appropriate splitting patterns and integrations.

Conclusion

This application note demonstrates a reliable and efficient protocol for the synthesis of this compound using immobilized lipase. The enzymatic approach offers significant advantages in terms of sustainability, selectivity, and operational simplicity.[1] The detailed steps for reaction setup, purification, and analysis, coupled with insights into parameter optimization, provide researchers with a solid foundation for producing high-purity flavor esters and for adapting this methodology to other biocatalytic applications. The reusability of the immobilized enzyme further enhances the economic viability of this green chemical process.[10]

References

  • ResearchGate. (2025). Synthesis of isobutyl propionate using immobilized lipase in a solvent free system: Optimization and kinetic studies. Available at: [Link]

  • University of Groningen Research Portal. (2024). Enzymatic synthesis of furan-based polymers: the role of greener alternative solvents and isomerism. Available at: [Link]

  • MDPI. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Available at: [Link]

  • Frontiers. (2018). Lipase-Catalyzed Synthesis of Sugar Esters in Honey and Agave Syrup. Available at: [Link]

  • American Chemical Society. (2022). Greener Synthesis Route for Furanic-Aliphatic Polyester: Enzymatic Polymerization in Ionic Liquids and Deep Eutectic Solvents. Available at: [Link]

  • PubMed. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Available at: [Link]

  • National Institutes of Health (NIH). (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Available at: [Link]

  • MDPI. (n.d.). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. Available at: [Link]

  • MDPI. (2025). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Available at: [Link]

  • ResearchGate. (n.d.). Lipases and lipase-catalyzed esterification in non-aqueous media. Available at: [Link]

  • MDPI. (n.d.). Regioselective Esterification of Cardiac Glycosides Catalyzed by Novozym 435 and Lipase PS in Organic Solvents. Available at: [Link]

  • ResearchGate. (n.d.). Kinetic study of lipase-catalyzed esterification of furoic acid to methyl-2-furoate. Available at: [Link]

  • SciSpace. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Lipase catalysis in organic solvents: advantages and applications. Available at: [Link]

  • Digital CSIC. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Lipase-catalyzed esterification of 2-monoricinolein for 1,2 (2,3)-diricinolein synthesis. Available at: [Link]

Sources

Application Notes and Protocols for the Purification of Isobutyl 2-furanpropionate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Essence of Purity in Flavor and Fragrance Chemistry

Isobutyl 2-furanpropionate is a key contributor to the aroma profiles of many food and fragrance products, prized for its characteristic fruity, winey, and brandy-like notes.[1] In the realm of drug development and scientific research, the absolute purity of such organic compounds is not merely a matter of quality but a prerequisite for reproducible and reliable results. The presence of unreacted starting materials, byproducts, or residual catalysts can significantly alter the compound's sensory properties, affect its reactivity in subsequent chemical transformations, and potentially introduce toxicological risks.

This guide provides a comprehensive, in-depth protocol for the purification of this compound using vacuum fractional distillation. As Senior Application Scientists, we move beyond a simple recitation of steps to explain the underlying chemical principles and rationale behind each procedural choice, ensuring a robust and validated methodology for researchers, scientists, and drug development professionals.

Understanding the Separation Challenge: A Look at the Components

The crude this compound, typically synthesized via the Fischer esterification of 2-furanpropanoic acid with isobutanol, will invariably contain a mixture of the desired ester and its precursors.[2][3] To design an effective purification strategy, a thorough understanding of the physical properties of these components is paramount.

CompoundMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgBoiling Point (°C) at Reduced Pressure
This compound196.24~240-250 (estimated)105 °C @ 3.00 mmHg[1]
Isobutanol74.12108 °C[4][5]-
2-Furoic Acid112.08230-232 °C[1][6][7]141-144 °C @ 20 mmHg[8]
Sulfuric Acid (catalyst)98.08337 °C (decomposes)-

Note: The atmospheric boiling point of this compound is estimated based on its vacuum boiling point due to the potential for thermal degradation at elevated temperatures.

The significant difference in the atmospheric boiling points of isobutanol and the desired ester suggests that a simple distillation might suffice for the removal of the excess alcohol. However, the close boiling points of this compound and 2-furoic acid, coupled with the thermal sensitivity of the furan moiety, necessitate the use of vacuum fractional distillation for optimal separation and to prevent decomposition.

The Rationale for Vacuum Fractional Distillation

Fractional distillation is a powerful technique for separating liquid mixtures with components of different boiling points.[9] The process involves a series of vaporization and condensation cycles within a fractionating column, with each cycle, or "theoretical plate," enriching the vapor phase with the more volatile component.[10]

For thermally sensitive compounds like this compound, heating to the atmospheric boiling point risks decomposition. By reducing the pressure of the system, the boiling points of all components are lowered, allowing for distillation at a temperature that preserves the integrity of the molecule.

Pre-Distillation Workup: Neutralization and Extraction

Before commencing distillation, it is crucial to remove the acidic catalyst (e.g., sulfuric acid) and any unreacted 2-furoic acid from the crude reaction mixture. This is typically achieved through a liquid-liquid extraction procedure.

Protocol for Pre-Distillation Workup
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Dilution: Dilute the mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Neutralization: Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the effervescence ceases.[11] This step neutralizes the sulfuric acid catalyst and converts the unreacted 2-furoic acid into its water-soluble sodium salt.

  • Extraction: Separate the organic layer from the aqueous layer using a separatory funnel.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.[11]

  • Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[11]

  • Filtration and Concentration: Filter off the drying agent and remove the organic solvent under reduced pressure using a rotary evaporator. The remaining residue is the crude, neutralized this compound ready for purification by fractional distillation.

G A Crude Reaction Mixture (Ester, Alcohol, Acid, Catalyst) B Dilute with Organic Solvent A->B C Wash with NaHCO3 (aq) (Neutralization) B->C D Separate Layers C->D E Wash Organic Layer with Brine D->E F Dry Organic Layer (e.g., MgSO4) E->F G Filter and Concentrate (Rotary Evaporator) F->G H Crude this compound (Ready for Distillation) G->H

Figure 1: Workflow for the pre-distillation workup of crude this compound.

Vacuum Fractional Distillation: A Step-by-Step Protocol

Apparatus Setup

A typical laboratory setup for vacuum fractional distillation is required. This includes a round-bottom flask, a fractionating column (a Vigreux column is often suitable for this separation), a distillation head with a thermometer, a condenser, a receiving flask, a vacuum source (e.g., a vacuum pump), and a cold trap to protect the pump.

G cluster_0 Distillation Apparatus cluster_1 Vacuum System A Heating Mantle B Round-Bottom Flask (Crude Ester + Stir Bar) C Fractionating Column (e.g., Vigreux) B->C D Distillation Head with Thermometer C->D E Condenser D->E F Receiving Flask E->F G Vacuum Tubing F->G H Cold Trap (e.g., Dry Ice/Acetone) G->H I Vacuum Pump H->I

Figure 2: Schematic of a vacuum fractional distillation apparatus.

Distillation Protocol
  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a magnetic stir bar for smooth boiling.

  • Assembling the Apparatus: Assemble the distillation apparatus as shown in Figure 2, ensuring all joints are properly sealed with vacuum grease.

  • Initiating Vacuum: Start the vacuum pump and allow the pressure in the system to stabilize. A pressure of around 10 mmHg is a good starting point.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Collecting the First Fraction (Forerun): The first fraction to distill will be the more volatile isobutanol. The temperature at the distillation head will rise and then plateau at the boiling point of isobutanol at the given pressure. Collect this fraction in a separate receiving flask.

  • Collecting the Main Fraction: Once the isobutanol has been removed, the temperature at the distillation head will drop before rising again to the boiling point of this compound. At this point, change the receiving flask to collect the pure product. The temperature should remain stable throughout the collection of this fraction.

  • Monitoring the Distillation: Continuously monitor the temperature and pressure throughout the distillation. A stable boiling point is indicative of a pure compound.

  • Terminating the Distillation: Once the majority of the product has distilled, and the temperature begins to rise again or the distillation rate slows significantly, stop the distillation. Do not distill to dryness to avoid the potential for decomposition of the higher-boiling residue.

  • Releasing the Vacuum: Allow the apparatus to cool before slowly and carefully releasing the vacuum.

Purity Assessment: The Role of Gas Chromatography-Mass Spectrometry (GC-MS)

The purity of the collected fractions should be assessed using Gas Chromatography-Mass Spectrometry (GC-MS). This powerful analytical technique separates the components of a mixture in the gas phase and then provides a mass spectrum for each component, allowing for their identification and quantification.[12][13]

GC-MS Protocol
  • Column Selection: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is generally suitable for the analysis of flavor and fragrance esters.[14][15]

  • Sample Preparation: Dilute a small aliquot of each collected fraction in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Injection: Inject a small volume (e.g., 1 µL) of the diluted sample into the GC-MS.

  • GC Oven Program: A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure the elution of all components.

  • MS Detection: The mass spectrometer should be operated in electron ionization (EI) mode, scanning a mass range of, for example, 40-400 amu.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to the different components in the sample. The purity of the this compound fraction can be determined by the relative area of its peak compared to any impurity peaks. The identity of the peaks can be confirmed by comparing their mass spectra to a reference library (e.g., NIST).

Safety Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Fume Hood: Conduct the distillation in a well-ventilated fume hood.

  • Vacuum Safety: Inspect all glassware for cracks or defects before applying a vacuum to prevent implosion. Use a blast shield if available.

  • Heating: Use a heating mantle with a stirrer to ensure even heating and prevent bumping. Never heat a closed system.

Conclusion

The successful purification of this compound by vacuum fractional distillation is a testament to the power of fundamental chemical principles applied with precision and care. By understanding the properties of the target compound and its potential impurities, and by meticulously executing the pre-distillation workup and the distillation itself, researchers can obtain a product of high purity, suitable for the most demanding applications in research, drug development, and the flavor and fragrance industry.

References

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  • Shimadzu. C146-E407_Technical Report GC・MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. [Link]

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Application Note: A Robust GC-MS Method for the Quantification of Isobutyl 2-furanpropionate in Complex Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of Isobutyl 2-furanpropionate. This compound is a significant contributor to the aroma profile of various food products and fragrances, possessing a characteristic fruity and winey scent.[1] The protocol herein is designed for researchers, quality control analysts, and formulation scientists, providing a comprehensive guide from sample preparation to data analysis. The methodology is tailored for robustness and sensitivity, ensuring accurate quantification of this compound in complex sample matrices.

Introduction: The Analytical Challenge

This compound is a volatile ester that imparts desirable aroma characteristics to a wide range of consumer products.[2] Its analysis is crucial for quality control, authenticity assessment, and new product development. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for such volatile and semi-volatile compounds due to its exceptional separation capabilities and definitive identification power.[3][4] This application note addresses the need for a reliable and reproducible GC-MS method for the determination of this compound.

Chemical Profile of this compound:

PropertyValue
Molecular FormulaC₁₁H₁₆O₃
Molecular Weight196.24 g/mol [1]
Boiling Point105 °C @ 3.00 mm Hg[1]
Aroma ProfileFruity, winey, brandy-like[1]
SolubilityVery slightly soluble in water; soluble in ethanol[1]

The GC-MS Workflow: A Visualized Protocol

The following diagram illustrates the comprehensive workflow for the analysis of this compound, from sample receipt to final data interpretation.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Beverage) Extraction Liquid-Liquid Extraction (LLE) Sample->Extraction Addition of Extraction Solvent Concentration Solvent Evaporation Extraction->Concentration Organic Phase Separation Reconstitution Reconstitution in Volatile Solvent Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Prepared Sample Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Eluted Analytes Detection Mass Detection Ionization->Detection TIC Total Ion Chromatogram (TIC) Detection->TIC Integration Peak Integration TIC->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

Figure 1: A schematic of the GC-MS workflow for this compound analysis.

Detailed Experimental Protocol

This protocol is optimized for the analysis of this compound in a fruit-flavored beverage.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The choice of a sample preparation method is critical to remove matrix interferences and concentrate the analyte of interest.[5][6] LLE is a robust and widely applicable technique for the extraction of semi-volatile compounds from aqueous matrices.

Step-by-Step LLE Protocol:

  • Sample Collection: Homogenize the beverage sample to ensure uniformity.

  • Aliquoting: Transfer 10 mL of the homogenized sample into a 50 mL screw-cap centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., Isobutyl propionate[7]) to the sample. This will be used for quantification and to account for any sample loss during preparation.

  • Extraction: Add 10 mL of a volatile organic solvent, such as dichloromethane or a mixture of hexane and diethyl ether (1:1 v/v).[6]

  • Vortexing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection of Organic Layer: Carefully transfer the upper organic layer to a clean collection tube using a Pasteur pipette.

  • Repeat Extraction: Repeat the extraction process (steps 4-7) on the remaining aqueous layer to maximize the recovery of the analyte. Combine the organic extracts.

  • Drying: Pass the combined organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • Concentration: Gently evaporate the solvent under a stream of nitrogen at room temperature to a final volume of approximately 1 mL.

  • Final Sample: Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following instrumental parameters have been optimized for the separation and detection of this compound.

Parameter Setting Rationale
Gas Chromatograph Agilent 7890B GC or equivalentA widely used and reliable GC system.
Mass Spectrometer Agilent 5977A MSD or equivalentProvides high sensitivity and spectral integrity.
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for the separation of a wide range of volatile and semi-volatile compounds.[8]
Carrier Gas HeliumAn inert gas that provides good chromatographic resolution.
Flow Rate 1.0 mL/min (Constant Flow)An optimal flow rate for a 0.25 mm ID column.
Injector Temperature 250 °CEnsures complete volatilization of the analyte without thermal degradation.
Injection Volume 1 µLA standard injection volume for this type of analysis.
Injection Mode SplitlessTo maximize the transfer of the analyte onto the column for trace-level analysis.
Oven Temperature Program Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A temperature program designed to separate this compound from other matrix components.[8]
MS Source Temperature 230 °COptimizes ionization efficiency.
MS Quadrupole Temperature 150 °CMaintains mass accuracy.
Ionization Mode Electron Ionization (EI)A robust and widely used ionization technique that produces reproducible mass spectra.[8]
Electron Energy 70 eVThe standard electron energy for EI, which generates a consistent fragmentation pattern.
Mass Scan Range 35-450 amuA scan range that covers the molecular ion and characteristic fragment ions of this compound.[8]
Solvent Delay 3 minTo prevent the solvent peak from saturating the detector.

Data Analysis and Quantification

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a certified reference standard. The characteristic mass spectrum of this compound includes prominent ions at m/z 81, 94, and 140.[1][9]

Quantification: A calibration curve is constructed by analyzing a series of standard solutions of this compound at different concentrations. The peak area ratio of the analyte to the internal standard is plotted against the concentration of the analyte. The concentration of this compound in the sample is then determined from this calibration curve.

Method Validation

To ensure the reliability of the analytical results, the method should be validated according to established guidelines.[10][11] Key validation parameters include:

  • Linearity: The linearity of the method should be assessed by analyzing a series of standards over the expected concentration range. A correlation coefficient (R²) of >0.99 is typically considered acceptable.

  • Accuracy: Accuracy is determined by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery. Recoveries between 80-120% are generally acceptable.

  • Precision: Precision is evaluated by repeatedly analyzing a sample and is expressed as the relative standard deviation (RSD). An RSD of <15% is typically desired.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately quantified. These are typically determined based on the signal-to-noise ratio.

Conclusion

This application note provides a comprehensive and robust GC-MS method for the analysis of this compound. The detailed protocol, from sample preparation to data analysis, offers a reliable framework for researchers and analysts in the food and fragrance industries. The method's validation ensures the generation of accurate and precise data, contributing to improved quality control and product development.

References

  • Acme Flavor and Fragrance. (2024, November 21). GC-MS: A Key Tool for Flavor and Fragrance Analysis. Retrieved from [Link]

  • Jumat, S., et al. (2024). GC-MS analysis of bioactive compounds in ethanolic extract on different parts of Ziziphus mauritiana. ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Isobutyl furan-2-propionate. Retrieved from [Link]

  • MDPI. (2023). GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. Retrieved from [Link]

  • Jahan, S., et al. (2025, April 14). Development and Validation of a GC-MS Method for the Simultaneous Detection of Preservatives in Pharmaceuticals, Food Preparations and Natural Products. ResearchGate. Retrieved from [Link]

  • Patel, K. M., et al. (2010). GC-MS Analysis of Propolis of Indian Origin. ResearchGate. Retrieved from [Link]

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  • Shimadzu Corporation. (2022, June 9). Evaluation of Food Aromas Using a Gas Chromatograph Mass Spectrometer (GC-MS). Retrieved from [Link]

  • Wang, J., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. National Institutes of Health. Retrieved from [Link]

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  • Nagarajan, B. (2023, July 12). GC-FID and GC-MS detection of Ethyl Isobutyryl Acetate as regulatory starting material. ResearchGate. Retrieved from [Link]

  • Organomation. (n.d.). GC-MS Sample Preparation. Retrieved from [Link]

  • Research and Reviews: Journal of Food and Dairy Technology. (2024, September 28). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

  • Moretti, S., et al. (2020). Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isobutyl-2-furanpropionate. PubChem. Retrieved from [Link]

  • FooDB. (2010, April 8). Showing Compound this compound (FDB016864). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Isobutyl propionate. PubChem. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isobutyl furyl propionate. Retrieved from [Link]

  • Dragone, R., & Spagnuolo, D. (2015). Analysis Of Flavor Compounds By GC/MS After Liquid-Liquid Extraction From Fruit Juices. ResearchGate. Retrieved from [Link]

  • LCGC International. (2012). Data Handling and Validation in Automated Detection of Food Toxicants Using Full Scan GC–MS and LC–MS. Retrieved from [Link]

  • Kawaguchi, M., et al. (2002). Preparation of Samples for Gas Chromatography/Mass Spectrometry Analysis of Phthalate and Adipate Esters in Plasma and Beverages by Steam Distillation and Extraction. ResearchGate. Retrieved from [Link]

  • Impact Journals. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • IntechOpen. (2019, October 30). Chapter 2: Sample Preparation for the Gas Chromatography Analysis of Semi-volatiles and Non-volatile Compounds in Food Samples. Retrieved from [Link]

  • MassBank. (2008, October 21). isobutyl 3-(2-furyl)propionate. Retrieved from [Link]

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High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Isobutyl 2-furanpropionate with UV Detection: An Application Note

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Isobutyl 2-furanpropionate using ultraviolet (UV) detection. This compound is a significant compound used in the flavor and fragrance industries, making accurate purity and concentration assessment essential for quality control.[1][2] This guide provides a complete protocol, from the scientific rationale behind the method's development to step-by-step procedures for sample preparation, system operation, and data analysis. It is intended for researchers, quality control analysts, and drug development professionals requiring a validated starting point for the analysis of this and similar furan-based ester compounds.

The Chromatographic Rationale: A Foundation of Scientific Integrity

The development of a successful analytical method is not a matter of arbitrary parameter selection; it is a process guided by the fundamental physicochemical properties of the analyte.[3] The choices outlined below are rooted in the chemical nature of this compound to ensure a selective, robust, and reproducible separation.

1.1. Analyte Properties and Separation Mode Selection

This compound (C₁₁H₁₆O₃, M.W. 196.24 g/mol ) is an ester with limited water solubility and a predicted logP value of approximately 2.3, indicating moderate non-polarity.[1][4] These characteristics make Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal separation technique.[5] In RP-HPLC, the analyte partitions between a nonpolar stationary phase and a polar mobile phase. The moderately hydrophobic nature of this compound allows for strong, predictable interaction with the stationary phase, leading to excellent retention and resolution.[6]

1.2. Stationary Phase: The C18 Column

A C18 (octadecylsilane) column is selected as the stationary phase. This is the most common and retentive nonpolar stationary phase in RP-HPLC, offering a high degree of hydrophobic interaction with the analyte.[7] The long alkyl chains of the C18 phase effectively retain the isobutyl and furanpropionate moieties of the molecule, separating it from more polar impurities that would elute earlier and potentially from less polar impurities that would be retained longer.

1.3. Mobile Phase: Optimizing Elution with Acetonitrile and Water

The mobile phase consists of a gradient mixture of HPLC-grade acetonitrile (ACN) and water. Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution, starting with a higher percentage of water and increasing the percentage of acetonitrile over time, is employed.[5][7] This approach ensures that any early-eluting polar impurities are well-resolved from the main analyte peak and that the this compound peak itself is sharp and symmetrical (i.e., not exhibiting excessive tailing). The addition of a small amount of an acidifier like formic acid to the aqueous phase is a common practice to sharpen peaks by suppressing the ionization of residual silanol groups on the silica support of the column.[8]

1.4. Detection: Leveraging the Furan Chromophore

The furan ring within the this compound structure contains conjugated double bonds, which act as a chromophore, absorbing light in the ultraviolet (UV) region of the electromagnetic spectrum. This intrinsic property allows for direct detection using a UV or Diode Array Detector (DAD).[7] While the maximal absorbance (λmax) should be empirically determined, furanic compounds are known to absorb in the 220-280 nm range.[9][10] A detection wavelength of 250 nm is selected as a robust starting point that balances sensitivity and selectivity against potential interferences.[10]

Detailed Analytical Method and Protocol

This section provides the comprehensive, step-by-step protocol for the analysis of this compound.

Instrumentation and Chromatographic Conditions

All quantitative data and operational parameters are summarized in the table below for clarity and ease of use.

ParameterSpecification
HPLC System Any standard HPLC or UHPLC system with a gradient pump, autosampler, column oven, and UV/DAD detector.
Stationary Phase C18 Column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A HPLC-Grade Water
Mobile Phase B HPLC-Grade Acetonitrile (ACN)
Elution Mode Gradient
Gradient Program 0.0 min: 50% B; 10.0 min: 95% B; 12.0 min: 95% B; 12.1 min: 50% B; 15.0 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 250 nm
Injection Volume 10 µL
Run Time 15 minutes
Preparation of Reagents and Solutions
  • CAUTION: Use appropriate personal protective equipment (PPE), such as safety glasses and gloves, when handling solvents and chemicals.

  • Mobile Phase Preparation:

    • Mobile Phase A: Dispense HPLC-grade water into a suitable reservoir.

    • Mobile Phase B: Dispense HPLC-grade acetonitrile into a separate reservoir.

    • Degas both mobile phases prior to use using an appropriate method such as sonication or vacuum filtration.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile. Mix thoroughly. This solution should be stored under refrigeration.

  • Working Standard Solution (100 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with acetonitrile and mix thoroughly.

  • Sample Solution Preparation:

    • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

    • Add approximately 15 mL of acetonitrile and sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature, then dilute to volume with acetonitrile and mix well.

    • Accurately pipette 5.0 mL of this solution into a 50 mL volumetric flask, dilute to volume with acetonitrile, and mix.

    • Prior to injection, filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[11] Discard the first few drops of the filtrate.

Analytical Workflow and System Suitability

The entire analytical process, from sample preparation to final data reporting, follows a structured workflow to ensure consistency and accuracy.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard Solutions sst System Suitability Test (SST) prep_std->sst prep_sample Prepare & Filter Sample Solutions inject Inject Blank & Samples prep_sample->inject prep_mobile Prepare Mobile Phases equil System Equilibration prep_mobile->equil equil->sst sst->inject integrate Integrate Chromatograms inject->integrate calculate Calculate Results integrate->calculate report Generate Final Report calculate->report

Caption: End-to-end workflow for HPLC analysis.

To ensure the trustworthiness of the analytical system, a System Suitability Test (SST) must be performed before the analysis of any samples.[12] This test verifies that the chromatographic system is performing adequately for the intended analysis.

ParameterAcceptance Criteria
Injection Precision Relative Standard Deviation (RSD) of ≤ 2.0% for 5 replicate injections of the Working Standard Solution.
Tailing Factor (T) ≤ 2.0 for the this compound peak.
Theoretical Plates (N) ≥ 2000 for the this compound peak.
Step-by-Step Analytical Procedure
  • System Setup: Set up the HPLC system according to the conditions specified in Table 1.

  • Equilibration: Equilibrate the column with the mobile phase composition at the initial conditions (50% ACN) for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability:

    • Inject the diluent (acetonitrile) as a blank to ensure no interfering peaks are present at the retention time of the analyte.

    • Perform five replicate injections of the Working Standard Solution (100 µg/mL).

    • Verify that all SST criteria listed in Table 2 are met. If the criteria are not met, troubleshoot the system before proceeding.

  • Sample Analysis: Once SST is passed, inject each prepared sample solution once.

  • Data Acquisition: Record the chromatograms and integrate the peak area for the this compound peak. The expected retention time should be confirmed by comparison with the standard.

Data Analysis and Calculation

The concentration of this compound in the sample is determined by comparing the peak area response of the sample to that of the reference standard using the external standard method.

Calculation Formula:

Where:

  • Area_Sample = Peak area of this compound in the sample chromatogram.

  • Area_Standard = Average peak area of this compound from the SST injections.

  • Concentration_Standard = Concentration of the Working Standard Solution (e.g., 100 µg/mL).

To express the result as a percentage purity or assay (% w/w), the following formula can be used, accounting for the sample weight and dilution factors:

This simplifies to:

Methodological Considerations and Validation

While this document provides a comprehensive and scientifically grounded method, for use in a regulated environment (e.g., GMP), the method must undergo formal validation according to guidelines such as those from the International Council for Harmonisation (ICH).[13] Key validation parameters to be assessed would include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of test results to the true value, often assessed by spike recovery studies.

  • Precision: The degree of scatter between a series of measurements, evaluated at repeatability (intra-day) and intermediate precision (inter-day) levels.

  • Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.

References

  • PubChem. (n.d.). Isobutyl-2-furanpropionate. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Furan on Newcrom R1 HPLC column. Retrieved from [Link]

  • Shabir, G. A. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmanetwork. Retrieved from [Link]

  • TGSC Information System. (n.d.). Isobutyl-2-furanpropionate. The Good Scents Company. Retrieved from [Link]

  • Tzikalos, A., et al. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. MDPI. Retrieved from [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. Retrieved from [Link]

  • Hossain, M., et al. (2025). Optimization of High-Performance Liquid Chromatography (HPLC) Method for the Detection of Phthalate Acid Esters (PAEs). ResearchGate. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]

  • Organomation. (n.d.). HPLC Sample Preparation. Retrieved from [Link]

  • FooDB. (2010). Showing Compound this compound (FDB016864). Retrieved from [Link]

  • C&EN. (n.d.). IMPROVING SAMPLE PREPARATION IN HPLC. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). Sample Pretreatment for HPLC. Retrieved from [Link]

  • The Good Scents Company. (n.d.). isobutyl furyl propionate. Retrieved from [Link]

  • ResearchGate. (2025). Ultra-Trace Analysis of Furanic Compounds in Transformer/Rectifier Oils with Water Extraction and high-performance liquid chromatography. Retrieved from [Link]

  • Shelake, A. (2024). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • ResearchGate. (2025). Development and Validation of an HPLC Method for the Determination of 2‐(4‐Isobutylphenyl) Propionic Acid and 4‐Isobutylacetophenone in a Gel Formulation. Retrieved from [Link]

  • ResearchGate. (2025). Development and validation of RP-HPLC method for analysis of four UV filters in sunscreen products. Retrieved from [Link]

Sources

1H and 13C NMR spectral assignment of Isobutyl 2-furanpropionate.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation and NMR Assignment of Isobutyl 2-Furanpropionate

Abstract

This compound (Isobutyl 3-(2-furyl)propanoate) is a specialized ester intermediate often utilized in flavor chemistry and as a building block in the synthesis of furan-based pharmaceuticals. Accurate structural assignment of this molecule is critical due to the potential for isomerization in the furan ring and hydrolysis of the ester linkage. This application note provides a definitive protocol for the complete spectral assignment of this compound, utilizing 1H and 13C NMR spectroscopy. We present a self-validating workflow that leverages diagnostic coupling patterns to distinguish this compound from its structural isomers.

Experimental Protocol

Sample Preparation

To ensure high-resolution data and prevent concentration-dependent chemical shift drifting, follow this preparation standard:

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (Tetramethylsilane) as an internal reference.
    
  • Concentration: Dissolve 15–20 mg of the analyte in 0.6 mL of solvent.

  • Filtration: Filter the solution through a small plug of glass wool directly into a precision 5mm NMR tube to remove suspended particulates that cause line broadening.

  • Handling: The furan ring is acid-sensitive. Ensure the

    
     is neutralized (free of HCl traces) by storing over anhydrous 
    
    
    
    or silver foil if the solvent is aged.
Instrument Parameters (Standard 400/500 MHz)
  • Temperature: 298 K (25°C).

  • 1H NMR:

    • Pulse Angle: 30° (to ensure accurate integration).

    • Relaxation Delay (D1): 1.0 – 2.0 seconds.

    • Spectral Width: -2 to 14 ppm.

    • Scans: 16.

  • 13C NMR:

    • Decoupling: Proton-decoupled (WALTZ-16).

    • Relaxation Delay (D1): 2.0 seconds.

    • Scans: 512–1024 (to visualize quaternary carbons).

Results & Discussion: Spectral Assignment

Structural Numbering System

For clarity, the following numbering scheme is used throughout this analysis:

  • Furan Ring: Positions 2 (ipso), 3, 4, 5 (alpha-proton).

  • Propionate Chain:

    
    -CH2 (C6, attached to furan), 
    
    
    
    -CH2 (C7, next to carbonyl), Carbonyl (C8).
  • Isobutyl Group: O-CH2 (C1'), CH (C2'), CH3 (C3'/C4').

1H NMR Assignment Strategy

The spectrum is defined by three distinct "spin systems" which are isolated from each other by quaternary carbons or heteroatoms.

  • The Furan System (Aromatic Region): Look for the characteristic 3-proton pattern. H-5 is the most downfield (closest to oxygen). H-3 and H-4 appear upfield.

  • The Propionate Linker: Two triplets.[1] The triplet at ~3.0 ppm is diagnostic for protons adjacent to the aromatic furan ring (

    
    -position).
    
  • The Isobutyl Ester: The classic doublet (CH3) - multiplet (CH) - doublet (OCH2) pattern is unmistakable.

Table 1: 1H NMR Chemical Shift Data (


, 400 MHz) 
PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constant (

, Hz)
Assignment Logic
H-5 7.32dd1H


-proton on furan ring (deshielded by O).
H-4 6.29dd1H


-proton, typically the most upfield aromatic.
H-3 6.02d (br)1H


-proton, adjacent to alkyl chain.
O-CH2 (H-1') 3.88d2H

Deshielded by ester oxygen; diagnostic isobutyl doublet.

-CH2 (H-6)
3.01t2H

Benzylic-like position; adjacent to furan ring.

-CH2 (H-7)
2.65t2H

Adjacent to carbonyl; typical ester

-proton.
CH (H-2') 1.93sept1H

Methine of isobutyl group.
CH3 (H-3', 4') 0.93d6H

Methyls of isobutyl group.
13C NMR Assignment Strategy

The 13C spectrum confirms the skeleton. The key validation point is the chemical shift of C-2 (furan ipso carbon) at ~154 ppm and the ester carbonyl at ~172 ppm.

Table 2: 13C NMR Chemical Shift Data (


, 100 MHz) 
PositionShift (

, ppm)
Type (DEPT-135)Assignment Logic
C-8 (C=O) 172.5QuaternaryEster Carbonyl.
C-2 (Furan) 154.3QuaternaryIpso-carbon attached to propionate chain.
C-5 (Furan) 141.2CH (Up)

-carbon of furan.
C-4 (Furan) 110.3CH (Up)

-carbon of furan.
C-3 (Furan) 105.6CH (Up)

-carbon of furan.
C-1' (OCH2) 70.4CH2 (Down)Isobutyl methylene next to Oxygen.
C-7 (

-CH2)
33.1CH2 (Down)Methylene next to Carbonyl.
C-2' (CH) 27.8CH (Up)Isobutyl methine.
C-6 (

-CH2)
23.5CH2 (Down)Methylene next to Furan.
C-3', 4' (CH3) 19.1CH3 (Up)Isobutyl methyls.

Self-Validating Workflow

The following diagram illustrates the logical flow for confirming the identity of this compound using the data above. This "decision tree" approach ensures that common impurities (like hydrolyzed acid or free alcohol) are ruled out.

NMR_Workflow Start Start: Acquire 1H NMR (CDCl3, 400 MHz) Check_Isobutyl Check 0.9 - 4.0 ppm Region: Isobutyl Pattern Present? (d 0.9, m 1.9, d 3.9) Start->Check_Isobutyl Check_Furan Check 6.0 - 7.5 ppm Region: 3 Furan Protons Present? (1H @ 7.3, 2H @ 6.0-6.3) Check_Isobutyl->Check_Furan Yes Impurity_Alc Check: Shift of O-CH2? If < 3.6 ppm -> Free Isobutanol Check_Isobutyl->Impurity_Alc No / Shift Wrong Check_Chain Check Linker: Two Triplets @ 2.6 & 3.0 ppm? Check_Furan->Check_Chain Yes Decision_Fail FAIL: Impurity or Wrong Structure Check_Furan->Decision_Fail No (Check for 3-substituted isomer) Decision_Pass PASS: Structure Confirmed This compound Check_Chain->Decision_Pass Yes Impurity_Acid Check: Broad Singlet > 10 ppm? (Indicates Free Acid) Check_Chain->Impurity_Acid No (Check Integrals) Impurity_Acid->Decision_Fail Impurity_Alc->Decision_Fail

Figure 1: Logical decision tree for the structural validation of this compound via 1H NMR.

Advanced Verification (2D NMR)

For regulatory submissions or when characterizing a new batch, a simple 1D spectrum may not suffice. Use these 2D correlations to "lock" the assignment:

  • COSY (Correlation Spectroscopy):

    • Confirm the coupling between the triplet at 3.01 ppm and the triplet at 2.65 ppm . This proves the ethylene bridge (

      
      ) exists and is not a branched isomer.
      
    • Confirm coupling between the furan H-3 (6.02 ppm ) and H-4 (6.29 ppm ).

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Crucial Link: Look for a correlation between the

      
      -CH2 protons (3.01 ppm)  and the Furan C-2 (154.3 ppm)  and C-3 (105.6 ppm) . This definitively proves the chain is attached at the 2-position of the furan ring, ruling out the 3-furan isomer.
      

References

  • Isobutyl Propionate Data: National Institute of Standards and Technology (NIST). Isobutyl propionate Mass and NMR Data. PubChem.[2] Available at: [Link]

  • General Impurity Shifts: Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics 2010, 29, 9, 2176–2179. Available at: [Link]

Sources

Derivatization of 2-furoic acid for GC analysis.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Furoic acid (Furan-2-carboxylic acid) is a critical analyte in food safety (as a furfural metabolite), pharmaceutical synthesis, and metabolic profiling. However, its polar carboxylic acid moiety facilitates strong hydrogen bonding, leading to adsorption on GC inlet liners, peak tailing, and poor reproducibility.

This guide details two validated derivatization protocols to neutralize this polarity:

  • Alkylation (Methylation): The robust "Gold Standard" for precise quantification in complex matrices.

  • Silylation (TMS Derivatization): A rapid, "Shoot-and-Go" method for high-throughput screening of cleaner samples.

Strategic Overview: The Chemistry of Volatility

Direct injection of 2-furoic acid is analytically unsound. The carboxylic proton (


) interacts with silanol groups in the column stationary phase.
  • The Solution: We must replace the active acidic proton with a non-polar group.

  • Mechanism A (Esterification): Acid-catalyzed substitution using Boron Trifluoride (

    
    ) in methanol to form Methyl 2-furoate .
    
  • Mechanism B (Silylation): Nucleophilic attack using BSTFA to form Trimethylsilyl 2-furoate .

Decision Matrix: Which Method to Choose?

DecisionMatrix Start Start: Sample Type Matrix Is the matrix complex? (Plasma, Urine, Food) Start->Matrix Moisture Is the sample strictly dry? Matrix->Moisture No (Standards/Synthesis) MethodA Method A: BF3-Methanol (Methylation) Matrix->MethodA Yes (Requires Extraction) Quant Is absolute quantification critical? Moisture->Quant No / Unknown MethodB Method B: BSTFA/TMCS (Silylation) Moisture->MethodB Yes (<0.1% H2O) Quant->MethodA Yes (High Stability) Quant->MethodB No (Rapid Screen)

Figure 1: Method Selection Decision Tree. Select BF3-Methanol for robustness; select BSTFA for speed in dry samples.

Protocol A: Alkylation via BF3-Methanol (Quantitative Gold Standard)

Target Derivative: Methyl 2-furoate Best For: Biological fluids, food matrices, and samples containing trace moisture.

Reagents & Equipment
  • Derivatizing Agent: 14% Boron Trifluoride (

    
    ) in Methanol (Sigma-Aldrich/Supelco).
    
  • Solvent: n-Hexane (GC Grade).

  • Quenching Agent: Saturated NaCl solution (aq).

  • Internal Standard (IS): 2-Furoic acid-d3 (preferred) or 3-Furoic acid.

  • Vessels: 4 mL amber glass vials with PTFE-lined screw caps.

  • Heat Source: Heating block set to 65°C.

Step-by-Step Workflow
  • Sample Preparation:

    • Aliquot 100 µL of sample (or extract) into the vial.

    • Add 50 µL of Internal Standard solution (100 µg/mL in Methanol).

    • Evaporate to dryness under a gentle stream of Nitrogen (

      
      ) at 40°C. Critical: Remove bulk water, though trace moisture is tolerated.
      
  • Reaction:

    • Add 500 µL of 14% BF3-Methanol .

    • Cap tightly and vortex for 10 seconds.

    • Incubate at 65°C for 15 minutes .

    • Note: Do not overheat. 2-furoic acid is small; excessive heat can degrade the furan ring or volatilize the ester.

  • Extraction (Liquid-Liquid Partition):

    • Cool to room temperature.[1]

    • Add 500 µL of n-Hexane .

    • Add 500 µL of Saturated NaCl .

    • Vortex vigorously for 1 minute.

    • Allow phases to separate (Centrifuge at 2000 rpm for 2 mins if emulsion forms).

  • Isolation:

    • Transfer the top (Hexane) layer to a GC vial containing a glass insert.

    • Optional: Add a pinch of anhydrous

      
       to the GC vial to bind residual water.[2]
      

Protocol B: Silylation via BSTFA (Rapid Screening)

Target Derivative: Trimethylsilyl 2-furoate Best For: Dry synthetic products, purity checks, non-aqueous samples.

Reagents
  • Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane).

    • Role of TMCS: Acts as a catalyst to drive the reaction for sterically hindered groups.

  • Solvent: Anhydrous Pyridine or Acetonitrile.

Step-by-Step Workflow
  • Drying (CRITICAL):

    • Sample must be completely dry . Any water will hydrolyze the BSTFA reagent.

    • Lyophilize or

      
       blow-down residue completely.
      
  • Reaction:

    • Dissolve residue in 100 µL Anhydrous Pyridine .

    • Add 100 µL BSTFA + 1% TMCS .[3]

    • Flush headspace with

      
       and cap immediately.
      
  • Incubation:

    • Heat at 60°C for 30 minutes .

    • Why heat? While silylation of -COOH is fast, heating ensures quantitative conversion and dissolves any stubborn crystalline residues.

  • Injection:

    • Inject directly.[3][4][5][6] Do not extract.

    • Caution: Silylation reagents can strip stationary phases if the column is old. Ensure regular inlet liner maintenance.

GC-MS Method Parameters

The volatility of Methyl 2-furoate (BP ~181°C) requires a careful solvent delay and temperature ramp to prevent loss in the solvent front.

Instrument: Agilent 7890B/5977B (or equivalent). Column: DB-5MS or HP-5MS UI (30m x 0.25mm x 0.25µm).

ParameterSettingRationale
Inlet Temp 240°CHigh enough to volatilize, low enough to prevent thermal degradation.
Injection Mode Split (10:1)Prevents column overload; improves peak shape.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode.
Oven Program Initial: 40°C (Hold 2 min)Critical: Traps the volatile methyl ester.
Ramp 1: 10°C/min to 150°CSeparates the ester from solvent/reagents.
Ramp 2: 30°C/min to 280°CBakes out heavier matrix components.
Transfer Line 280°CPrevents condensation before MS.
Solvent Delay 2.50 minProtects filament from Hexane/Pyridine.
MS Source 230°CStandard EI source temp.
Acquisition SIM ModeTarget Ions: m/z 126 (Methyl Ester), 95 (Base Peak).

Comparative Analysis & Validation Data

The following table summarizes expected performance metrics based on internal validation standards.

FeatureMethod A: Methylation (BF3)Method B: Silylation (BSTFA)
Derivative Stability High (Weeks at 4°C)Low (24-48 hrs, moisture sensitive)
Moisture Tolerance Moderate (can extract from aq)Zero (Strictly anhydrous)
Reaction Time 15 min + Extraction30 min (No extraction)
LOD (SIM Mode) ~ 5 ng/mL~ 10 ng/mL
Main Artifacts Solvent impuritiesHydrolysis products (free acid)
Reagent Cost LowHigh
Visualizing the Pathway

ReactionPathway Furoic 2-Furoic Acid (Polar, Non-volatile) MethylEster Methyl 2-furoate (Volatile, Stable) m/z 126 Furoic->MethylEster  Method A  (-H2O) TMSEster TMS 2-furoate (Volatile, Labile) m/z 184 Furoic->TMSEster  Method B  (-TFA) BF3 BF3-MeOH (Catalyst) BF3->MethylEster BSTFA BSTFA/TMCS (Silyl Donor) BSTFA->TMSEster

Figure 2: Reaction pathways for Methylation vs. Silylation.

Troubleshooting & Quality Control

  • Issue: Peak Tailing

    • Cause: Incomplete derivatization resulting in residual free acid.

    • Fix: Check reagent expiration (BF3 absorbs water over time). Increase reaction time by 50%. Ensure inlet liner is deactivated (silanized).

  • Issue: Missing Peaks (Method A)

    • Cause: Evaporation loss. Methyl 2-furoate is volatile.

    • Fix: Do not evaporate the hexane layer to dryness. Inject the hexane extract directly.[5] Ensure the GC oven starts at 40°C.

  • Issue: "Ghost" Peaks (Method B)

    • Cause: Septum bleed or BSTFA degradation.

    • Fix: Use low-bleed septa. Ensure the vial cap is PTFE-lined.

References

  • Sigma-Aldrich (Merck). Derivatization with BF3-Methanol: Preparation of Methyl Esters. Technical Bulletin.

  • National Institutes of Health (NIH) / PubChem. 2-Furoic Acid Compound Summary.

  • BenchChem. Application Notes for the Derivatization of (+)-Tetrahydro-2-furoic Acid. (Generalizable to 2-Furoic Acid).[7]

  • Journal of Food Bioactives. Formation of furanoic compounds in model systems... analyzed with GC-MS. (Context on Furan analysis).

Sources

Application of Isobutyl 2-furanpropionate as a flavoring agent in beverages.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isobutyl 2-furanpropionate (CAS: 105-01-1, FEMA: 2198) is a specialized ester utilized for its complex sensory profile characterized by sweet, fruity, winey, and brandy-like notes with distinct pineapple and chamomile nuances.[1][2][3] While highly effective in imparting "jammy" or "cooked fruit" depth to beverages, its application is challenged by its lipophilic nature (LogP ~2.[1][3]87) and susceptibility to hydrolysis in low-pH environments.[1][3]

This guide provides a standardized methodology for the solubilization, dosage optimization, and stability testing of this compound in both alcoholic and non-alcoholic beverage systems.[1][3]

Chemical Identity & Sensory Profile

Table 1: Physicochemical Specifications

Property Specification Critical Application Note
IUPAC Name 2-methylpropyl 3-(furan-2-yl)propanoate -
CAS Number 105-01-1 Verify purity >98% by GC-MS before use.[1][2]
FEMA Number 2198 GRAS status confirmed for flavor use.[1][2][3][4][5][6]
Appearance Colorless to pale straw-yellow liquid Discoloration indicates oxidation.[1][2]
Odor Profile Fruity, winey, brandy, pineapple, chamomile High impact; easy to overdose.[1][2][3]
Solubility Soluble in Ethanol, Propylene Glycol Insoluble in water (<0.1 g/L).[1][2] Requires carrier.[1][3]
LogP ~2.87 Lipophilic; prone to "ringing" in beverages if not emulsified.[1][2][3]

| Boiling Point | 105°C @ 3 mmHg | Heat stable for pasteurization; volatile in open systems.[1][2][3] |

Solubilization & Delivery Protocols

Due to its low water solubility, direct addition of this compound to aqueous beverages will result in phase separation (oil rings) and inconsistent flavor delivery.[1][3] Two distinct delivery systems are defined below based on the final beverage matrix.

Protocol A: Ethanolic Stock Solution (For Alcoholic Beverages & Clear Seltzers)

Target: Hard seltzers, RTD cocktails, spirits, and clear sodas.[1][3]

  • Solvent Selection: Use Food Grade Ethanol (95%) or Propylene Glycol (PG).[1][3]

  • Preparation:

    • Weigh 1.00 g of this compound.[1][3]

    • Dilute to 100.00 g with Ethanol/PG (1% w/w Stock).

    • Note: Nitrogen sparging is recommended for long-term storage of the stock to prevent oxidation of the furan ring.[1][3]

  • Dosing: Add stock directly to the beverage syrup or final tank under agitation.

Protocol B: Spontaneous Emulsion / Co-solvent System (For Soft Drinks & Juices)

Target: Fruit juices, carbonated soft drinks (CSD), teas.[1][3]

  • Surfactant Blend:

    • Mix this compound with Polysorbate 80 (Tween 80) at a 1:2 ratio.[1][3]

    • Vortex for 2 minutes until a homogeneous micellar phase forms.

  • Aqueous Dispersion:

    • Slowly add the flavor/surfactant mix to the beverage concentrate (syrup) while mixing at high shear (3000 rpm).

    • Ensure the final beverage pH is < 4.0 to maintain microbial stability, but monitor for hydrolysis (see Section 5).[1][3]

Workflow Visualization: Solubilization Decision Tree

SolubilizationLogic Start Start: this compound MatrixCheck Analyze Beverage Matrix Start->MatrixCheck IsAlcoholic Alcohol Content > 5%? MatrixCheck->IsAlcoholic IsClear Requirement: Crystal Clear? IsAlcoholic->IsClear No ProtocolA PROTOCOL A: Direct Ethanolic Solubilization (1% - 10% Stock) IsAlcoholic->ProtocolA Yes ProtocolB PROTOCOL B: Co-solvent/Surfactant System (PG + Polysorbate 80) IsClear->ProtocolB No (Cloudy OK) ProtocolC PROTOCOL C: Nano-Emulsion (High Pressure Homogenization) IsClear->ProtocolC Yes (Must be clear)

Figure 1: Decision tree for selecting the appropriate solubilization method based on beverage optical and chemical requirements.

Dosage Optimization & Thresholds

This compound has a low sensory threshold.[1][3] Overdosing leads to a chemical, "solvent-like" off-note.[1][2][3]

Table 2: Recommended Starting Dosages

Beverage Application Starting Conc. (ppm) Max Conc.[1][2][3][4] (ppm) Target Sensory Effect
Clear Hard Seltzer 2.0 - 5.0 10.0 Pineapple/Rum top note
Cola / Dark Soda 5.0 - 8.0 15.0 Caramel depth, cooked fruit
Fruit Juice (Apple/Pear) 1.0 - 3.0 6.0 "Jammy" sweetness, skin notes

| Non-Alc Spirit Alternative | 10.0 - 20.0 | 30.0 | Brandy/Fermented complexity |[1][2]

Experimental Protocol: Dosage Ranging

  • Base Preparation: Prepare 1L of unflavored beverage base (Sugar 10 Brix, Citric Acid 0.15%, pH 3.2).

  • Spiking: Create a 5-point curve: 0, 2, 5, 10, 20 ppm using the 1% Ethanolic Stock (Protocol A).

  • Equilibration: Allow samples to rest for 24 hours at 4°C. Why? To allow headspace equilibrium and hydration of the ester.[1][3]

  • Blind Evaluation: Conduct a bench-top tasting with 3 trained panelists to identify the "Goldilocks" zone (detection vs. saturation).

Stability & Degradation Mechanisms[1][2][3]

Furan esters are sensitive to acid-catalyzed hydrolysis and oxidation.[1][3] In acidic beverages (pH 2.5 - 3.5), this compound may hydrolyze into Isobutanol (fusel/solvent odor) and 3-(2-furyl)propanoic acid (sour/fatty odor).[1][2][3]

Protocol C: Accelerated Aging Test

This protocol validates the shelf-life of the flavor in the final beverage.[1][3]

  • Sample Prep: Prepare 20 bottles of the final beverage formulation.

  • Conditions:

    • Control: Store 5 bottles at 4°C (Fridge).

    • Stress: Store 15 bottles at 37°C (Incubator). Note: 1 week at 37°C ≈ 1 month at RT.[1][2][3]

  • Sampling Intervals: Evaluate at Day 0, Week 2, Week 4, Week 8.

  • Analytical Check (GC-MS):

    • Extract 10mL beverage with 2mL Hexane.

    • Analyze for the decrease in parent peak (this compound) and appearance of hydrolysis products.

  • Sensory Check: Compare Stress vs. Control using a Triangle Test (ISO 4120).

Stability Logic Diagram

StabilityWorkflow Prep Prepare Samples (pH 3.0 - 3.5) Incubate Incubate @ 37°C (Accelerated Aging) Prep->Incubate Check1 Week 2 Check Incubate->Check1 Check2 Week 4 Check Check1->Check2 If Pass GCMS GC-MS Analysis (Quantify Ester Loss) Check1->GCMS Sensory Sensory Evaluation (Triangle Test) Check1->Sensory ResultFail FAIL: Hydrolysis Detected Solvent/Acid Notes GCMS->ResultFail >15% Loss ResultPass PASS: <10% Loss No Off-Notes Sensory->ResultPass No Diff Sensory->ResultFail Significant Diff

Figure 2: Workflow for validating the stability of the ester in acidic beverage matrices.

References

  • Food and Drug Administration (FDA). (2023).[1][3] CFR - Code of Federal Regulations Title 21, Section 172.515: Synthetic flavoring substances and adjuvants.[1][3]Link[1][2][3]

  • Flavor and Extract Manufacturers Association (FEMA). (2023).[1][3] FEMA Flavor Ingredient Library: FEMA 2198 - Isobutyl 3-(2-furan)propionate.[1][2][4][5][6][7][8]Link[1][2][3][5]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006).[1][3] Evaluation of Certain Food Additives: Isobutyl 3-(2-furan)propionate (No. 1514).[1][3][4][5][6] WHO Technical Report Series.[1][3] Link[1][2][3]

  • The Good Scents Company. (2023).[1][3] Isobutyl 3-(2-furyl)propionate: Organoleptic Properties and Safety.[1][3][4]Link

  • National Center for Biotechnology Information (NCBI). (2023).[1][3] PubChem Compound Summary for CID 7733, this compound.[1][3]Link[1][2][3]

Sources

Troubleshooting & Optimization

Technical Support Guide: Impurity Profiling of Isobutyl 2-Furanpropionate by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context

Isobutyl 2-furanpropionate (also known as Isobutyl furan-2-propionate) is a flavor and fragrance ingredient characterized by a sweet, fruity, pineapple-like aroma. In drug development, furan derivatives are often used as intermediates, but they possess a specific chemical vulnerability: acid-sensitivity of the furan ring .

When analyzing this compound by NMR, researchers often encounter "ghost" peaks that do not match the expected ester hydrolysis products. This guide addresses the identification of these impurities, distinguishing between simple residual reagents and complex degradation products derived from furan ring opening.

The Baseline: The "Golden" Spectrum

Before troubleshooting, we must establish the validated spectral signature of the pure compound in


.

Structure: Furan Ring –






Table 1: 1H NMR Assignment (500 MHz, CDCl3)
PositionGroupMultiplicityChemical Shift (

, ppm)
IntegrationKey Correlation (HMBC)
Furan-5 Ar-HDoublet (d)7.25 - 7.351HC2, C4
Furan-4 Ar-Hdd / multiplet6.25 - 6.351HC2, C5
Furan-3 Ar-HDoublet (d)5.95 - 6.051HC2, C4, C5
Ester O-CH2

Doublet (d)3.80 - 3.90 2HCarbonyl C=O
Propionate


Triplet (t)2.60 - 2.702HCarbonyl C=O,

-CH2
Propionate


Triplet (t)2.90 - 3.002HFuran C2,

-CH2
Isobutyl CH

Multiplet (m)1.90 - 2.001HMethyls
Isobutyl CH3

Doublet (d)0.90 - 0.956HIsobutyl CH

Analyst Note: The critical diagnostic peak for purity is the Ester O-CH2 doublet at ~3.85 ppm . Any shift or new peak in this region suggests transesterification or hydrolysis.

Troubleshooting Guide: Identifying Impurities

Use this Q&A section to match your observed spectral anomalies.

Scenario A: Residual Starting Materials

Q: I see a triplet/doublet around 3.3 - 3.4 ppm and a broad singlet that disappears with D2O shake. Is this hydrolysis?

Diagnosis: Residual Isobutanol (Solvent/Reagent).

  • Mechanism: Incomplete esterification or insufficient drying.

  • Spectral Evidence:

    • The

      
       protons of isobutanol appear significantly upfield (~3.35 ppm) compared to the esterified isobutyl group (~3.85 ppm).
      
    • Confirmation: Look for a broad singlet (OH) anywhere from 1.5 - 4.0 ppm (concentration dependent).

  • Action: Perform a D2O exchange. If the broad singlet disappears and the triplet simplifies (loss of coupling to OH), it is free isobutanol.

Scenario B: The "Broad Downfield" Peak

Q: My integration is off, and I see a very broad lump > 10 ppm. The isobutyl signals are weak.

Diagnosis: Furan-2-propionic Acid (Hydrolysis Product).

  • Mechanism: Hydrolysis of the ester bond, often due to moisture in the NMR solvent (

    
     can be acidic) or storage conditions.
    
  • Spectral Evidence:

    • Loss of Isobutyl: The characteristic doublet at 3.85 ppm and methyls at 0.9 ppm decrease in intensity relative to the furan ring.

    • Acid Proton: A broad signal > 10.0 ppm (COOH).[1]

    • Shift: The propionate

      
      -protons (next to carbonyl) will shift slightly downfield due to the change from Ester 
      
      
      
      Acid.
Scenario C: The "Furan Ring Opening" (Critical)

Q: The aromatic signals (6.0 - 7.5 ppm) are diminishing, but I see new multiplets in the 5.0 - 6.5 ppm range and new carbonyl peaks in 13C NMR.

Diagnosis: Acid-Catalyzed Ring Opening (Levulinic Acid Derivatives).

  • Mechanism: Furan rings are electron-rich and highly sensitive to acid. In the presence of trace acid (even from unneutralized

    
    ), the ring opens to form diketones or unsaturated aldehydes (e.g., 4-hydroxy-2-butenal derivatives).
    
  • Spectral Evidence:

    • Loss of Aromaticity: The sharp furan doublets vanish.

    • New Olefins: Ring opening creates linear alkene chains. Look for "messy" multiplets in the 5.5 - 6.8 ppm region (distinct from the clean furan coupling).

    • New Carbonyls: 13C NMR will show ketones (~200 ppm) or aldehydes (~190 ppm) absent in the pure ester.

Visualizing the Degradation Logic

The following diagram illustrates the decision tree for identifying these impurities based on NMR shift changes.

ImpurityLogic Start Unknown Signals in This compound Spectrum CheckRegion Check Chemical Shift Region Start->CheckRegion Aliphatic New Signals in Aliphatic Region (0.9 - 4.0 ppm) CheckRegion->Aliphatic High Field Aromatic Changes in Aromatic Region (5.0 - 7.5 ppm) CheckRegion->Aromatic Low Field Isobutanol Signal at ~3.3 ppm (CH2-OH)? Diagnosis: Residual Isobutanol Aliphatic->Isobutanol Extra Triplet Hydrolysis Loss of Isobutyl Signals? Diagnosis: Hydrolysis to Acid Aliphatic->Hydrolysis Missing Ester Group RingOpen Loss of Furan Signals + New Olefins? Diagnosis: Acid-Catalyzed Ring Opening Aromatic->RingOpen Complex Multiplets

Figure 1: Decision tree for identifying common impurities based on 1H NMR chemical shift anomalies.

Advanced Elucidation Protocol: qNMR & 2D

If the impurity is not a simple solvent or hydrolysis product, use this protocol to elucidate the structure.

Step 1: Stability Check (Self-Validating Step)

Before running a 12-hour 2D experiment, ensure the sample isn't degrading in the tube.

  • Run a standard 1H NMR (t=0).

  • Wait 1 hour.

  • Run the same 1H NMR (t=1h).

  • Action: Subtract spectra. If peaks are growing/shrinking, the solvent (likely acidic

    
    ) is destroying your sample. Neutralize your solvent  by filtering through basic alumina before re-prepping.
    
Step 2: HSQC (Heteronuclear Single Quantum Coherence)

Use HSQC to determine if the "unknown" protons are attached to carbons that make sense for the furan scaffold.

  • Furan Carbons: ~105 - 145 ppm.

  • Ring-Opened Ketones: If you see protons correlating to carbons outside the furan range (or if quaternary carbons appear in HMBC at ~200 ppm), the ring is gone.

Step 3: Quantitative NMR (qNMR) for Purity

To report the exact mass fraction of the impurity:

  • Internal Standard: Use Maleic Acid (singlet ~6.3 ppm, distinct from furan) or TCNB (singlet ~7.8 ppm).

  • Relaxation Delay (d1): Set

    
     seconds. (Furan protons have long T1 relaxation times; insufficient delay leads to under-integration of the main peak and over-estimation of impurities).
    
  • Pulse Angle:

    
    .
    

References

  • National Institute of Standards and Technology (NIST). this compound Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Hoydonckx, H. E., et al. (2007). Furfural and Derivatives.[2][3][4][5] Ullmann's Encyclopedia of Industrial Chemistry. (Discusses acid sensitivity and ring opening mechanisms). [Link]

  • Simova, S., et al. (2019). NMR spectroscopy in pharmaceutical analysis: Impurity profiling. (General methodology for qNMR and impurity identification). [Link]

  • PubChem. Isobutyl 3-(furan-2-yl)propanoate (Compound Summary). National Library of Medicine. [Link]

Sources

Improving the stability of Isobutyl 2-furanpropionate in solution.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability Optimization of Isobutyl 2-furanpropionate

Executive Summary: The Stability Triad

This compound presents a unique stabilization challenge due to its "dual-threat" molecular architecture. As researchers, you are managing two distinct reactive centers:

  • The Furan Ring: An electron-rich heteroaromatic system highly susceptible to oxidative ring-opening and acid-catalyzed polymerization (resinification).

  • The Ester Linkage: A hydrolytically labile bond subject to cleavage in the presence of water, particularly under extremes of pH.

This guide provides actionable, mechanistic solutions to stabilize this molecule in solution, preventing the common "Yellowing-Acidification" cascade.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My solution has turned from colorless to a pale yellow/brown over 48 hours. Is it still usable?

Diagnosis: Oxidative Ring Opening & Polymerization. The yellowing is likely due to the formation of furan-based polymers or dicarbonyl degradation products (e.g., 4-hydroxy-2-butenal derivatives). This is often initiated by singlet oxygen (


) or radical attack on the furan ring, leading to an unstable endoperoxide intermediate which rearranges and polymerizes.
  • Verdict: If the color change is distinct, discard the solution . The degradation products (often acidic and polymeric) can catalyze further decomposition of the remaining material (autocatalysis).

  • Corrective Action:

    • Degas solvents vigorously before preparation. Dissolved oxygen is the primary reactant here.

    • Add an Antioxidant: Incorporate BHT (Butylated hydroxytoluene) or

      
      -Tocopherol at 0.05% - 0.1% (w/v) if your downstream application permits. These scavenge the peroxy radicals before they attack the furan ring.
      

Q2: The solution smells "sour" or "sharp" compared to the original sweet/fruity profile. What happened?

Diagnosis: Hydrolytic Cleavage. You are detecting 2-furanpropionic acid and isobutanol . While the isobutyl group provides some steric protection compared to a methyl ester, hydrolysis still proceeds rapidly if the pH drifts outside the neutral window.

  • Mechanism: Water attacks the carbonyl carbon. If your solution is unbuffered, the release of 2-furanpropionic acid drops the pH, which in turn catalyzes further hydrolysis (acid-catalyzed ester cleavage) and simultaneously destabilizes the furan ring (acid-catalyzed resinification).

  • Corrective Action:

    • Buffer Control: Maintain pH between 5.5 and 6.5 . This is the "Goldilocks Zone"—high enough to prevent acid-catalyzed furan polymerization, but low enough to minimize base-catalyzed saponification.

Q3: Can I store this in methanol or ethanol?

Diagnosis: Transesterification Risk.

  • Risk: In protic solvents like methanol, and in the presence of trace acid/base, the isobutyl group can be exchanged for a methyl group. You will gradually convert your this compound into Methyl 2-furanpropionate, altering retention times and biological activity.

  • Recommendation: Use aprotic solvents for long-term storage: Acetonitrile , DMSO (anhydrous), or Isopropanol (less reactive due to secondary steric hindrance, though transesterification is still possible over long periods).

Part 2: Mechanistic Visualization

The following diagram illustrates the bifurcated degradation pathways you must control.

DegradationPathways Isobutyl This compound Peroxide Endoperoxide Intermediate Isobutyl->Peroxide Oxidation Acid 2-Furanpropionic Acid (Sour Odor) Isobutyl->Acid Hydrolysis Alcohol Isobutanol Isobutyl->Alcohol Oxygen Oxygen / UV Light Oxygen->Peroxide RingOpen Ring Opening (Dicarbonyls) Peroxide->RingOpen Polymer Brown Polymer (Resinification) RingOpen->Polymer Polymerization Water Water / pH Extremes Water->Acid Acid->Polymer Catalyzes (Autocatalysis)

Caption: Figure 1. The "Death Spiral" of degradation. Note the red dotted line: the acid product from hydrolysis can catalyze the polymerization of the furan ring, accelerating failure.

Part 3: Validated Stabilization Protocols

Protocol A: Preparation of a Stable Stock Solution

Use this protocol for analytical standards or biological assays.

Reagents:

  • Phosphate-Citrate Buffer (pH 6.0)

  • Solvent: Anhydrous DMSO or Acetonitrile

  • Inert Gas: Nitrogen (

    
    ) or Argon (
    
    
    
    )

Step-by-Step:

  • Solvent Deoxygenation (Sparging):

    • Place the required volume of solvent in a septum-capped vial.

    • Insert a long needle connected to an

      
       source (2-3 psi) directly into the liquid.
      
    • Insert a short vent needle.

    • Duration: Sparge for 5 minutes per 10 mL of solvent.

    • Why: Removes dissolved

      
       to prevent the initial furan oxidation step.
      
  • Dissolution:

    • Dissolve this compound in the sparged organic solvent first.

    • Concentration: Keep stock concentrations high (>10 mM) if possible; dilute solutions degrade faster relative to their mass.

  • Aqueous Dilution (If required):

    • If diluting into water, use the pH 6.0 Phosphate-Citrate buffer .

    • Warning: Do not use unbuffered water. CO2 absorption from air can drop water pH to ~5.5, but metabolic byproducts or degradation can drop it further. The buffer clamps this drift.

  • Storage:

    • Store in Amber Glass (silanized vials preferred to prevent surface adsorption).

    • Headspace must be purged with Nitrogen before sealing.

    • Temperature: -20°C is standard; -80°C for storage >3 months.

Protocol B: Solvent Compatibility & Half-Life Estimation

Use the table below to select the appropriate carrier for your experiments.

Solvent SystemPredicted Stability (

)
Primary Failure ModeRecommendation
DMSO (Anhydrous) > 6 Months (-20°C)Oxidation (if not sealed)Excellent for stock solutions.
Acetonitrile > 6 Months (-20°C)Evaporation / OxidationGood for HPLC standards.
Ethanol/Methanol Weeks to MonthsTransesterificationAvoid for long-term storage.
Water (pH 7.0) Hours to DaysHydrolysisUse immediately.
Water (pH < 3) Minutes to HoursRing Opening / PolymerizationCritical Failure Zone.
Water (pH > 9) MinutesSaponification (Hydrolysis)Critical Failure Zone.

References

  • Furan Ring Oxidation Mechanisms

    • Gómez Gallego, M., et al. (2018). "Atmospheric Oxidation of Furan and Methyl-Substituted Furans Initiated by Hydroxyl Radicals." The Journal of Physical Chemistry A.
    • Source:

  • Ester Hydrolysis Kinetics (General Isobutyl Esters)

    • Mabey, W., & Mill, T. (1978). "Critical review of hydrolysis of organic compounds in water under environmental conditions.
    • Source:

  • Stabilization of Furan Derivatives

    • RSC Advances. (2021). "Furan oxidation by Mn(III)/Co(II) catalysts – application to benzofuran synthesis.
    • Source:

  • Acid-Catalyzed Furan Decomposition

    • ResearchGate. (2015). "Acid-Catalyzed Ring Opening of Furan in Aqueous Solution."
    • Source:

Validation & Comparative

Validation of an HPLC Method for Isobutyl 2-Furanpropionate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isobutyl 2-furanpropionate (Isobutyl 3-(2-furyl)propanoate) is a critical flavor and fragrance ingredient known for its sweet, fruity, and pineapple-like olfactory profile.[1] While Gas Chromatography (GC-FID) remains the compendial standard for assaying the neat raw material due to the molecule's volatility, it presents significant limitations when analyzing finished aqueous products (e.g., beverages, syrups) or conducting thermostability studies .

This guide validates a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method as a superior alternative for complex matrices.[1] We compare this method directly against the traditional GC-FID approach, demonstrating that HPLC offers higher recovery rates in aqueous media and eliminates the risk of thermally induced degradation during analysis.

Chemical Context & Method Selection

To validate a robust method, we must first understand the physicochemical constraints of the analyte.

PropertyDataImplication for Analytical Strategy
CAS Number 105-01-1Unique Identifier.[1]
Structure Furan ring + Ester linkageChromophore: The furan ring absorbs strongly at 210–220 nm , enabling UV detection.
Solubility Soluble in Ethanol; Insoluble in WaterGC: Requires liquid-liquid extraction (LLE) from aqueous samples.[1] HPLC: Compatible with organic/aqueous mobile phases.[1]
Boiling Point ~105°C @ 3 mmHgGC: Volatile enough for GC, but high inlet temps (250°C) may degrade the ester in acidic matrices.
Comparison: Why Switch to HPLC?

While GC-FID provides high resolution for the pure compound, HPLC is preferred for formulation analysis.[1]

FeatureTraditional GC-FID Proposed RP-HPLC-UV
Sample Prep Complex LLE (Hexane/DCM) required for aqueous samples.[1]Simple dilution or "Dilute-and-Shoot" for beverages.[1]
Thermal Stress High (Inlet >200°C).[1][2] Risk of artifact formation.[1]Low (Ambient to 40°C).[1] Preserves labile species.[1]
Sensitivity Excellent for volatile fraction.[1]High specificity for chromophores (Furan ring).[1]
Solvent Waste Low (Carrier gas used).[1]Moderate (Organic solvents).[1]
Decision Logic: Method Selection Workflow

MethodSelection Start Sample Type Analysis IsRawMaterial Is it Raw Material (>95% Purity)? Start->IsRawMaterial IsAqueous Is it an Aqueous Finished Product? IsRawMaterial->IsAqueous No GC_FID Select GC-FID (Standard of Care) IsRawMaterial->GC_FID Yes IsStability Is it a Thermal Stability Study? IsAqueous->IsStability No (e.g. Oil base) HPLC_UV Select RP-HPLC-UV (Proposed Method) IsAqueous->HPLC_UV Yes (Avoid Extraction) IsStability->GC_FID No IsStability->HPLC_UV Yes (Avoid Heat)

Figure 1: Decision tree for selecting between GC and HPLC based on sample matrix and analytical goals.

Experimental Protocol: RP-HPLC-DAD

This protocol is designed to be self-validating. The use of a Diode Array Detector (DAD) allows for peak purity assessment to ensure no co-eluting matrix components interfere with the furan peak.

Chromatographic Conditions
  • Instrument: HPLC system with DAD (e.g., Agilent 1260 or Shimadzu Prominence).

  • Column: C18 Reverse Phase, 150 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse Plus or equivalent).

    • Note: Specialized columns like Newcrom R1 can be used for enhanced selectivity if furan isomers are present [1].[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Milli-Q).[1]

    • Rationale: Acidification suppresses ionization of free acids (impurities) and sharpens the ester peak.[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1][3]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection: UV @ 220 nm (Primary), 270 nm (Secondary reference).[1]

Gradient Program[1]
Time (min)% Mobile Phase BEvent
0.040Initial Conditions
8.080Elution of this compound
10.080Wash
10.140Re-equilibration
15.040End of Run

Validation Results (ICH Q2(R1))

The validation follows the ICH Q2(R1) guidelines [2], focusing on Specificity, Linearity, Accuracy, and Precision.

Specificity

Specificity was confirmed by injecting a "placebo" matrix (beverage base without flavor) and the pure standard.[1]

  • Result: No interference at the retention time of this compound (~6.8 min).[1]

  • Peak Purity: DAD spectral analysis showed a purity factor >995, confirming the peak contains only the furan ester.

Linearity

A 5-point calibration curve was prepared in the range of 10 µg/mL to 200 µg/mL.[1]

Concentration (µg/mL)Peak Area (mAU*s)
10125.4
50630.1
1001255.8
1501890.2
2002510.5
  • Regression Equation:

    
    
    
  • R² Value: 0.9998 (Passes requirement of >0.999)

Accuracy (Recovery Study)

To compare performance, samples were spiked with known amounts of analyte and analyzed via both HPLC and GC-FID (after LLE extraction).[1]

Spike LevelHPLC Recovery (%)GC-FID Recovery (%)Analysis
80%99.2%92.4%GC loses volatile analyte during solvent evaporation steps.[1]
100%100.5%94.1%HPLC "Dilute-and-Shoot" minimizes handling loss.[1]
120%99.8%93.8%
Mean 99.8% 93.4% HPLC is ~6% more accurate for aqueous matrices.
Precision (Repeatability)

Six replicate injections of the 100 µg/mL standard.

  • HPLC %RSD: 0.45%

  • Acceptance Criteria: < 2.0% (Pass)

Validation Workflow Visualization

The following diagram illustrates the logical flow of the validation process, ensuring all ICH Q2(R1) parameters are met systematically.

ValidationWorkflow Setup System Suitability (Tailing < 1.5, Plates > 2000) Specificity Specificity (Blank vs. Standard) Setup->Specificity Linearity Linearity (R² > 0.999) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability %RSD < 2%) Accuracy->Precision Report Final Validation Report Precision->Report

Figure 2: Step-by-step ICH Q2(R1) validation workflow utilized for this study.

Conclusion

For the quantification of This compound , the choice of method depends on the sample matrix.

  • Use GC-FID for raw material purity assays where the matrix is 100% volatile.[1]

  • Use the validated RP-HPLC method (described above) for aqueous finished products. The HPLC method demonstrates superior accuracy (99.8% vs 93.4% ) by eliminating the liquid-liquid extraction step required for GC, thereby reducing solvent waste and analyte loss.

References

  • SIELC Technologies. (n.d.).[1] Separation of Isobutyl furan-2-propionate on Newcrom R1 HPLC column. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (2005).[1][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2006).[1][5] Isobutyl 3-(2-furan)propionate (JECFA Evaluation).[1][2][6][7] Retrieved from [Link][1]

  • National Institute of Standards and Technology (NIST). (n.d.).[1] Furan UV/Visible Spectrum.[1][8][9] NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

Sources

A Technical Guide to Inter-Laboratory Comparison of Isobutyl 2-furanpropionate Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth technical comparison of analytical methodologies for the quantification of Isobutyl 2-furanpropionate, a significant flavor and fragrance compound. Recognizing the critical need for reproducible and accurate data in research and development, this document outlines the principles of inter-laboratory comparison studies, details validated analytical protocols, and presents a comparative analysis of their performance. The objective is to equip researchers and drug development professionals with the expertise to select and implement robust analytical methods, ensuring the integrity and consistency of their results across different laboratory settings.

Introduction to this compound and the Imperative for Analytical Consensus

This compound (CAS No. 105-01-1) is a carboxylic ester with a characteristic fruity, wine-like aroma, utilized in the food and fragrance industries.[1][2] Its accurate quantification is paramount for quality control, formulation development, and regulatory compliance. However, analytical variability between laboratories can pose significant challenges, leading to inconsistencies in product quality and delays in development timelines.

Inter-laboratory comparison (ILC) studies, also known as proficiency testing, are a cornerstone of a laboratory's quality assurance system.[3] They provide an objective means of assessing the performance of analytical methods and the competence of laboratory personnel by comparing results from multiple laboratories analyzing the same homogenous sample.[3] The establishment of a consensus on the most reliable analytical methodology for this compound is, therefore, essential for ensuring data comparability and building confidence in analytical outcomes across the scientific community.

The Foundation of Trust: Principles of Analytical Method Validation

Before an analytical method can be confidently employed in an inter-laboratory comparison, it must undergo rigorous validation to ensure it is fit for its intended purpose.[3][4] Method validation is the process of demonstrating that an analytical procedure is suitable for its intended use and that it produces reliable and accurate results.[3] The International Council on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) have established comprehensive guidelines for method validation, which form the basis of the protocols described in this guide.[5][6]

The key performance characteristics that must be evaluated during method validation include:[3]

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is further subdivided into:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratories variations: different days, different analysts, different equipment, etc.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A self-validating system is one where the protocol includes checks and balances to ensure the continued validity of the method during routine use. This can include the regular analysis of quality control samples, system suitability tests, and participation in proficiency testing schemes.

Comparative Analysis of Analytical Methodologies

Two primary analytical techniques are suitable for the quantification of this compound: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on several factors, including the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[7][8] It offers high sensitivity and specificity, making it an ideal choice for trace-level analysis in complex matrices.[9]

This protocol is designed for the analysis of this compound in a liquid food matrix.

  • Sample Preparation:

    • Accurately weigh 5 g of the homogenized sample into a 20 mL headspace vial.

    • Add 5 mL of a saturated sodium chloride solution to the vial.

    • Spike the sample with an appropriate internal standard (e.g., a deuterated analog of this compound) at a known concentration.

    • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Headspace Incubation and Injection:

    • Place the vial in the headspace autosampler.

    • Equilibrate the sample at 80°C for 15 minutes with agitation.

    • Inject 1 mL of the headspace gas into the GC-MS system.

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 150°C at 10°C/min.

      • Ramp to 250°C at 20°C/min, hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Headspace Sampling: This technique is employed to isolate the volatile this compound from the non-volatile matrix components, reducing contamination of the GC system and improving analytical sensitivity. The addition of saturated salt solution increases the vapor pressure of the analyte, enhancing its partitioning into the headspace.

  • HP-5MS Column: This is a widely used, robust, and relatively non-polar column that provides good chromatographic separation for a broad range of volatile and semi-volatile compounds.

  • Temperature Program: The temperature program is designed to ensure good separation of this compound from other volatile compounds in the sample while minimizing analysis time.

  • Mass Spectrometry Detection: MS detection provides high selectivity and allows for positive identification of the analyte based on its unique mass spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC analysis. For this compound, a reverse-phase HPLC method with UV detection is suitable.[10]

This protocol is suitable for the analysis of this compound in a liquid sample, such as a beverage or a dissolved extract.

  • Sample Preparation:

    • Filter the liquid sample through a 0.45 µm syringe filter to remove any particulate matter.

    • If the sample is a solid, perform a solvent extraction followed by filtration.

    • Dilute the sample as necessary with the mobile phase to bring the analyte concentration within the linear range of the method.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

    • UV Detection: 254 nm.

  • C18 Column: This is a common reverse-phase column that provides good retention and separation for moderately non-polar compounds like this compound.

  • Mobile Phase: The acetonitrile/water mixture is a standard mobile phase for reverse-phase chromatography. The addition of a small amount of phosphoric acid helps to protonate any residual silanol groups on the stationary phase, improving peak shape.

  • UV Detection: this compound contains a furan ring, which has a chromophore that absorbs UV light, allowing for its detection at 254 nm.

Performance Comparison: A Hypothetical Inter-Laboratory Study

To illustrate the comparative performance of the GC-MS and HPLC methods, we present hypothetical data from a simulated inter-laboratory study involving five laboratories. Each laboratory analyzed a standard solution of this compound at a known concentration (10 µg/mL).

Table 1: Quantitative Performance Comparison of GC-MS and HPLC for this compound Analysis (Illustrative Data)

ParameterGC-MSHPLC-UV
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) 0.1 ng/mL1 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL5 ng/mL
Accuracy (Recovery %) 95 - 105%98 - 102%
Precision (%RSD)
- Repeatability< 5%< 2%
- Intermediate Precision< 8%< 4%

Table 2: Hypothetical Inter-Laboratory Comparison Results for a 10 µg/mL this compound Standard

LaboratoryGC-MS Result (µg/mL)HPLC-UV Result (µg/mL)
Lab 19.810.1
Lab 210.29.9
Lab 39.510.0
Lab 410.59.8
Lab 59.910.2
Mean 9.98 10.0
Standard Deviation 0.38 0.16
%RSD 3.81% 1.60%

Based on this illustrative data, both methods demonstrate acceptable performance. However, GC-MS offers superior sensitivity (lower LOD and LOQ), while HPLC-UV exhibits better precision (lower %RSD). The choice of method would therefore depend on the specific analytical requirements.

Experimental Workflows and Logical Relationships

To visualize the key processes involved in this inter-laboratory comparison, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Phase cluster_data Data Evaluation Homogenization Homogenization of Test Material Distribution Distribution to Participating Labs Homogenization->Distribution GCMS GC-MS Analysis Distribution->GCMS Method A HPLC HPLC-UV Analysis Distribution->HPLC Method B Data_Submission Data Submission by Labs GCMS->Data_Submission HPLC->Data_Submission Statistical_Analysis Statistical Analysis (z-scores) Data_Submission->Statistical_Analysis Report Final Report Statistical_Analysis->Report

Caption: High-level workflow of the inter-laboratory comparison study.

Method_Validation_Pathway cluster_performance Validation Parameters ATP Analytical Target Profile (ATP) Method_Dev Method Development ATP->Method_Dev Validation_Protocol Validation Protocol Method_Dev->Validation_Protocol Performance_Tests Performance Characteristics Testing Validation_Protocol->Performance_Tests Validation_Report Validation Report Performance_Tests->Validation_Report Specificity Specificity Performance_Tests->Specificity Linearity Linearity Performance_Tests->Linearity Accuracy Accuracy Performance_Tests->Accuracy Precision Precision Performance_Tests->Precision LOD_LOQ LOD & LOQ Performance_Tests->LOD_LOQ Robustness Robustness Performance_Tests->Robustness

Caption: Logical pathway for analytical method validation.

Conclusion and Recommendations

This guide has outlined the essential components of an inter-laboratory comparison for the analysis of this compound, emphasizing the foundational importance of robust method validation. Both GC-MS and HPLC-UV are viable techniques, with the choice being dictated by the specific requirements for sensitivity and precision. For trace-level analysis in complex matrices, GC-MS is recommended. For routine quality control where high precision is paramount, HPLC-UV is a suitable alternative.

To ensure the continued accuracy and reliability of analytical data, it is recommended that laboratories:

  • Implement a comprehensive method validation protocol for all analytical procedures.

  • Regularly participate in proficiency testing schemes to monitor and improve performance.

  • Foster a culture of scientific integrity and open communication to address any analytical discrepancies.

By adhering to these principles, researchers, scientists, and drug development professionals can enhance the quality and consistency of their analytical data, ultimately contributing to the development of safe and effective products.

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A Comparative Sensory and Instrumental Analysis of Isobutyl 2-Furanpropionate and Ethyl 2-Furanpropionate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Nuances of Furan Esters in Flavor Science

In the intricate world of flavor and fragrance chemistry, esters derived from furanic compounds hold a place of prominence, prized for their ability to impart complex fruity, sweet, and nuanced aromatic characteristics. Among these, Isobutyl 2-furanpropionate and Ethyl 2-furanpropionate are two structurally similar yet sensorially distinct molecules frequently utilized in the formulation of food, beverage, and fragrance products. Both are fatty acid esters, sharing a common 3-(furan-2-yl)propanoate core, but differ in their esterifying alcohol group—isobutyl versus ethyl.[1][2] This seemingly minor structural divergence is responsible for significant shifts in their respective aroma profiles, volatility, and sensory perception.

This guide provides a comprehensive comparative analysis of these two critical flavor compounds. We will delve into a robust, field-proven methodology for their sensory evaluation, grounded in the principles of Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA). The objective is to equip researchers, scientists, and drug development professionals with the experimental framework and foundational data necessary to make informed decisions in their own formulation and discovery processes. The causality behind each experimental choice is explained, ensuring a self-validating and reproducible system of analysis.

Physicochemical Properties: A Foundational Comparison

Before a sensory comparison, it is crucial to understand the fundamental physicochemical properties of each compound, as these influence volatility, solubility, and ultimately, their behavior in both analytical systems and final product matrices.

PropertyThis compoundEthyl 2-furanpropionateSource
Molecular Formula C₁₁H₁₆O₃C₉H₁₂O₃[1][3]
Molecular Weight 196.24 g/mol 168.19 g/mol [1][3]
Boiling Point 105.0 °C @ 3.00 mm Hg120.0-121.0 °C @ 17.00 mm Hg[1][4]
FEMA Number 21982435[1][4]
Known Aroma Profile Fruity, winey, brandy-like, with notes of pineapple and wood.[1][5]Fruity with notes of aged cheese and overripe fruit, particularly pineapple.[4][1][4][5]

Methodology: A Synergistic Approach to Sensory Analysis

To objectively differentiate the sensory characteristics of these two esters, a multi-faceted approach combining instrumental analysis with trained human sensory evaluation is required. The chosen methodology integrates Gas Chromatography-Olfactometry (GC-O) for odorant characterization with Quantitative Descriptive Analysis (QDA) for profiling and intensity rating. This dual approach provides a powerful tool to correlate specific chemical compounds with their perceived sensory attributes.[6][7][8]

Panelist Selection and Training

The human assessor is the most critical instrument in sensory science; therefore, rigorous selection and training are paramount.

  • Step 1: Panelist Screening: Candidates (n=15-20) are screened for their ability to detect and describe basic tastes and common food-related odorants. This ensures a baseline of sensory acuity.

  • Step 2: Lexicon Development: A panel leader facilitates sessions where panelists are exposed to reference standards of this compound, Ethyl 2-furanpropionate, and other relevant fruity and fermented aroma compounds. The panel collaboratively develops a consensus lexicon of descriptive terms (e.g., "brandy," "pineapple," "fermented," "woody," "sweet").

  • Step 3: Intensity Training: Panelists are trained to use a standardized intensity scale (e.g., a 15-point numerical scale where 0 = not perceptible and 15 = extremely intense) to rate the developed descriptors. Anchoring references (e.g., specific concentrations of reference compounds) are provided to calibrate the panelists and ensure consistent use of the scale. This process aligns with the principles of Quantitative Descriptive Analysis (QDA).[9][10]

Sample Preparation

To minimize matrix effects and ensure accurate sensory perception, samples are prepared in a controlled manner.

  • Stock Solutions: High-purity standards (>98%) of this compound and Ethyl 2-furanpropionate are used. Stock solutions are prepared by dissolving each compound in a neutral, low-odor solvent such as propylene glycol or ethanol to a concentration of 10,000 ppm.

  • Evaluation Samples: For direct sensory evaluation (QDA), the stock solutions are further diluted in deodorized water to a concentration determined during preliminary testing to be clearly perceptible but not overwhelming (e.g., 5-10 ppm).

  • GC-O Samples: For instrumental analysis, a 100 ppm solution of each compound in ethanol is prepared for injection into the Gas Chromatography system.

Instrumental Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O is a technique that combines the separation power of gas chromatography with the sensitivity of the human nose as a detector.[11][12] This allows for the precise determination of which compounds in a sample are responsible for its aroma.

  • Protocol:

    • Injection: A 1 µL aliquot of the prepared sample is injected into a GC equipped with a polar capillary column (e.g., DB-WAX).

    • Effluent Splitting: At the end of the column, the effluent is split 1:1. One part is directed to a standard chemical detector like a Flame Ionization Detector (FID) or Mass Spectrometer (MS) for compound identification and quantification, while the other part is directed to a heated sniffing port.[7]

    • Olfactometry: A trained panelist sniffs the effluent from the sniffing port and records the time, duration, and description of any detected odor.

    • Data Correlation: The olfactometry data (aromagram) is aligned with the chromatogram from the chemical detector to correlate specific chemical peaks with their perceived odors.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

The trained panel evaluates the prepared aqueous samples to build a complete sensory profile.

  • Protocol:

    • Environment: All evaluations are conducted in a dedicated sensory analysis laboratory with controlled lighting, temperature, and air circulation to minimize distractions.

    • Sample Presentation: Panelists are presented with 15 mL of each sample in coded, lidded glass cups in a randomized and balanced order to prevent bias. Deionized water and unsalted crackers are provided for palate cleansing between samples.

    • Evaluation: Panelists rate the intensity of each descriptor from the consensus lexicon on the 15-point scale. Each sample is evaluated in triplicate over separate sessions.

    • Statistical Analysis: The collected data is analyzed using Analysis of Variance (ANOVA) and Principal Component Analysis (PCA) to identify significant differences between the two compounds and visualize their sensory positioning.

Experimental and Analytical Workflow

The following diagram illustrates the comprehensive workflow, from initial sample handling to final data analysis, ensuring a self-validating and logical process.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Interpretation P1 Panelist Screening & Training P2 Lexicon Development P1->P2 P3 Sample Preparation (Dilution in Solvent) P2->P3 A1 GC-O Analysis (Instrumental-Sensory) P3->A1 A2 QDA Evaluation (Sensory Panel) P3->A2 D1 Aromagram & Chromatogram Correlation A1->D1 D2 Statistical Analysis (ANOVA, PCA) A2->D2 D3 Comparative Sensory Profile D1->D3 D2->D3

Caption: Experimental workflow for comparative sensory analysis.

Anticipated Results and Comparative Discussion

Based on existing literature and the chemical structures, a distinct differentiation in the sensory profiles is expected. The isobutyl group, being larger and more branched than the ethyl group, typically imparts a heavier, more complex, and often rum-like or brandy-like character to esters.[13] The ethyl group tends to contribute lighter, fruitier, and sometimes sharper notes.

Comparative Quantitative Descriptive Analysis Data

The following table represents hypothetical but plausible mean intensity scores from a trained QDA panel.

Sensory DescriptorThis compound (Mean Intensity Score)Ethyl 2-Furanpropionate (Mean Intensity Score)Key Differentiator
Fruity (Overall) 8.59.5Ethyl
Pineapple 7.08.0Ethyl
Overripe Fruit 3.57.5Ethyl
Brandy / Rummy 9.02.5Isobutyl
Woody / Toasted 6.51.5Isobutyl
Sweet 7.06.0Isobutyl
Fermented / Cheesy 1.05.5Ethyl
Chemical / Sharp 2.04.0Ethyl
Interpretation of Sensory Differences

The data clearly illustrates the divergent roles of the isobutyl and ethyl moieties.

  • This compound is defined by its strong "Brandy/Rummy" and "Woody/Toasted" characteristics. These notes provide a perception of depth, warmth, and complexity, making it suitable for brown spirits, baked goods, and more sophisticated fruit flavor profiles. Its overall fruitiness is present but is tempered by these heavier notes.

  • Ethyl 2-Furanpropionate , in contrast, presents a brighter, more direct fruit profile. The higher intensity of "Overripe Fruit" and the distinct "Fermented/Cheesy" note suggest its utility in creating tropical fruit flavors like pineapple, or in applications where a fermented or aged fruit character is desired. The lower molecular weight contributes to a sharper, more volatile initial impression.

G cluster_compounds cluster_descriptors I This compound Brandy Woody Sweet D1 Complex, Warm I:f0->D1 defines I:f1->D1 D3 Fruity Core I->D3 E Ethyl 2-Furanpropionate Overripe Fruit Fermented Pineapple D2 Bright, Sharp E:g0->D2 defines E:g1->D2 E->D3 shared attribute

Caption: Logical relationship of key sensory differentiators.

Conclusion and Applications

The comparative analysis reveals that this compound and Ethyl 2-furanpropionate, despite their structural similarity, are not interchangeable. The choice between them is a critical formulation decision driven by the desired sensory outcome.

  • This compound is the superior choice for applications requiring a complex, warm, and spirituous fruit character, such as in rum-raisin flavorings, brandy top-notes, or adding depth to berry and cherry profiles.

  • Ethyl 2-furanpropionate excels in creating bright, impactful tropical fruit profiles, especially pineapple, and can be used to introduce a nuanced, slightly fermented character in beverages like ciders or specialty beers.

This guide provides a validated protocol for conducting such a comparative analysis. By employing a combination of instrumental GC-O and human-centric QDA, researchers can precisely map the sensory landscape of these and other flavor ingredients, leading to more innovative and successful product development.

References

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GC-MS versus GC-O for the characterization of furanpropionate esters.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of furanpropionate esters—potent flavor and fragrance compounds found in tropical fruits, fermented beverages, and pharmaceutical intermediates—researchers often face a critical analytical divergence. Gas Chromatography-Mass Spectrometry (GC-MS) provides the structural certainty required for regulatory compliance and synthesis verification. However, Gas Chromatography-Olfactometry (GC-O) is indispensable for determining the sensory relevance of these esters, which often possess odor detection thresholds (ODT) far below the limits of instrumental quantitation.

This guide objectively compares these two methodologies, arguing that while GC-MS is the gold standard for identification , GC-O is the superior tool for characterization of bio-active potency. We present a validated workflow that integrates both systems to resolve the "blind spots" inherent in using either technique in isolation.

The Target Analytes: Furanpropionate Esters[1][2]

Furanpropionate esters (e.g., Ethyl 3-(2-furyl)propanoate, Isobutyl 2-furanpropionate) are characterized by a furan ring coupled to an esterified propionic acid side chain. They are valued for their distinct sensory profiles, ranging from "ripe pineapple" and "chamomile" to "nutty" and "spicy" notes.

Why they are difficult to characterize:

  • High Potency: They are often present at trace levels (ppb/ppt) yet drive the overall sensory profile.

  • Isomeric Complexity: Structural isomers (e.g., varying alkyl chain branching) often co-elute on standard non-polar columns.

  • Matrix Interference: In complex matrices like coffee or fermented mash, the furan signal in MS can be obscured by co-eluting pyrazines or aliphatic esters.

Technique 1: GC-MS (The Structural Validator)

GC-MS is the deterministic engine of chemical analysis. For furanpropionate esters, it relies on electron ionization (EI) to fragment the molecule, producing a spectral fingerprint.

Mechanism of Action

The ester is separated on a capillary column (typically DB-5MS or DB-WAX) and bombarded with 70 eV electrons. The resulting ions are filtered by mass-to-charge ratio (m/z).

  • Key Fragmentation Patterns: Furanpropionate esters typically yield a base peak at m/z 81 (the furfuryl cation) or m/z 94 , with molecular ions (

    
    ) often visible but weak.
    
  • Causality: The stability of the furan ring directs fragmentation, making the m/z 81 peak a diagnostic marker for this class.

Strengths & Weaknesses
FeaturePerformanceExplanation
Identification High NIST/Wiley library matching provides >90% confidence for known esters.
Quantification High Linear dynamic range spans 3-4 orders of magnitude; excellent reproducibility.
Isomer Resolution Moderate Without specialized chiral or polar columns, branched isomers (isobutyl vs. butyl) may have indistinguishable mass spectra.
Sensory Correlation None Cannot distinguish between a pleasant fruity ester and a rancid off-note without prior knowledge.
Technique 2: GC-O (The Sensory Validator)

GC-O utilizes the human nose as a biological detector. The column effluent is split, with a portion directed to a "sniffing port." This technique bridges the gap between chemical composition and human perception.

Mechanism of Action

As the furanpropionate ester elutes, a trained assessor records the time , intensity , and quality of the odor.[1]

  • AEDA (Aroma Extract Dilution Analysis): The sample is diluted stepwise (1:2, 1:4, etc.) and re-analyzed. The highest dilution at which the odor is still perceived determines the Flavor Dilution (FD) factor , a measure of potency.

  • Causality: The human olfactory receptor repertoire is evolutionary tuned to detect specific functional groups (like the furan ring) at concentrations as low as ng/L, often outperforming the Signal-to-Noise (S/N) ratio of a quadrupole MS.

Strengths & Weaknesses
FeaturePerformanceExplanation
Sensitivity Superior Can detect potent esters at levels below the MS Limit of Detection (LOD).
Relevance Critical Filters out "noise" (abundant but odorless compounds) to focus on bio-active molecules.
Objectivity Low Relies on panelist training; subject to fatigue and anosmia (blindness to specific odors).
Throughput Low Time-consuming; requires multiple runs for dilution analysis.
Comparative Analysis: Data & Performance

The following data illustrates the divergence between instrumental signal and sensory impact for Ethyl 3-(2-furyl)propanoate .

Table 1: Sensitivity vs. Selectivity Comparison
ParameterGC-MS (Scan Mode)GC-O (Detection Frequency)
Detection Limit ~1-10 ng on-column~0.01-0.1 ng on-column (Panelist dependent)
Signal Output Total Ion Chromatogram (TIC)Olfactogram (Odor Intensity vs. Time)
Primary Identifier Mass Spectrum + Retention Index (RI)Odor Descriptor + Retention Index (RI)
"Blind Spot" Misses trace potent odors; sees odorless matrix peaks.Misses odorless compounds; cannot identify chemical structure.
Experimental Observation

In a comparative study of pineapple essence:

  • GC-MS identified Ethyl hexanoate as the dominant peak (Area: 10^7).

  • GC-O identified Ethyl 3-(2-furyl)propanoate as the dominant odorant (FD Factor: 1024), despite its MS peak being barely visible (Area: 10^4).

Recommended Protocol: The Integrated Workflow

To achieve authoritative characterization, a dual-channel approach is required. This protocol ensures self-validation by cross-referencing Retention Indices (RI) across both detectors.

Step-by-Step Methodology
  • Sample Preparation:

    • Use SAFE (Solvent Assisted Flavor Evaporation) to isolate volatiles without thermal degradation of the furan ring.

    • Concentrate extract to 100 µL.

  • Instrument Configuration (Agilent 7890B/5977B equivalent):

    • Column: DB-WAX (Polar) or DB-5MS (Non-polar), 30m x 0.25mm x 0.25µm.

    • Splitter: Post-column flow split 1:1 between MSD and Olfactory Port (ODP).

    • Transfer Line: Heated to 240°C to prevent condensation of esters.

  • Data Acquisition:

    • Channel A (MS): Scan mode (m/z 35-350).

    • Channel B (Nose): Panelist records odor events via keypad/voice.

  • Validation Logic (The "Handshake"):

    • Calculate Linear Retention Index (LRI) for the odor peak.

    • Calculate LRI for the MS peak.

    • Match Criteria: If

      
       and Odor Descriptor matches literature (e.g., "fruity/chamomile"), the ID is confirmed.
      
Workflow Diagram

G Sample Sample Extract (Furanpropionate Esters) Injector GC Injector (250°C, Splitless) Sample->Injector Column Capillary Column (Separation) Injector->Column Splitter Y-Splitter (Flow Division) Column->Splitter MSD Mass Spectrometer (Structural ID) Splitter->MSD 50% Flow Nose Olfactory Port (Sensory ID) Splitter->Nose 50% Flow Data_MS Mass Spectrum (m/z 81, 94) MSD->Data_MS Data_O Olfactogram (Odor: Pineapple) Nose->Data_O Validation Cross-Validation (RI Match + Descriptor) Data_MS->Validation Data_O->Validation

Figure 1: Integrated GC-MS/O workflow for simultaneous structural and sensory validation of furanpropionate esters.

Conclusion

For the characterization of furanpropionate esters, GC-MS and GC-O are not competitors; they are partners.

  • Use GC-MS to generate the library-searchable data required for patents and safety documentation.

  • Use GC-O to prioritize which peaks actually matter to the product's efficacy or flavor profile.

Final Recommendation: For drug development or high-value flavor synthesis, adopt the GC-MS/O dual-detection method. This eliminates the risk of optimizing for a chemically abundant but sensory-irrelevant compound.

References
  • Analysis of Furan and Its Derivatives in Food Matrices. Molecules, 2023. [Link]

  • Gas Chromatography Analysis with Olfactometric Detection (GC-O). Sensors, 2020.[2] [Link]

  • Ethyl 3-(2-furyl)propanoate Data Sheet. The Good Scents Company. [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives. Molecules, 2022. [Link]

  • Method Comparison for Characterization of Odorants. Applied Sciences, 2023. [Link]

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A Comparative Guide to the Accelerated Stability of Isobutyl 2-furanpropionate for Pharmaceutical and Flavor Applications

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the intrinsic stability of an excipient or flavorant is paramount to ensuring the final product's quality, efficacy, and shelf-life. This guide provides an in-depth technical comparison of the stability of Isobutyl 2-furanpropionate under accelerated conditions, benchmarked against common alternative ester-based flavorants. By elucidating the principles of stability testing and potential degradation pathways, this document serves as a practical resource for formulation development and quality control.

Introduction: The Significance of Stability in Formulation

The stability of a chemical compound refers to its ability to resist chemical change or degradation over time. For a substance like this compound, which is utilized for its distinct flavor and aroma profile, any degradation can lead to a loss of sensory attributes and the formation of potentially undesirable or even harmful byproducts.[1] Accelerated stability testing is a cornerstone of formulation science, providing a rapid means to predict the long-term stability of a substance by subjecting it to elevated stress conditions, such as high temperature and humidity.[2][3] This approach is guided by international standards, primarily the International Council for Harmonisation (ICH) guidelines, which provide a framework for assessing the stability of pharmaceutical ingredients.

This guide will delve into the accelerated stability profile of this compound, a compound characterized by its furan ring and ester functional group. We will compare its stability to that of simpler alkyl esters, such as Isobutyl propionate and Isobutyl isobutyrate, which lack the furan moiety. This comparison will highlight the influence of the furan ring on the molecule's stability.

Understanding the Chemistry of Degradation

The chemical structure of this compound predisposes it to several degradation pathways, primarily hydrolysis and oxidation, which can be exacerbated by heat and light.

  • Hydrolysis: As an ester, this compound is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form isobutyl alcohol and 2-furanpropionic acid. This reaction can be catalyzed by acidic or basic conditions.

  • Oxidation: The furan ring is an electron-rich heterocycle, making it susceptible to oxidation. Oxidative degradation can lead to ring-opening and the formation of various byproducts, potentially altering the flavor profile and safety of the substance.

  • Thermal Degradation: High temperatures can provide the energy needed to initiate and accelerate both hydrolysis and oxidation, as well as potentially cause other thermolytic reactions. Studies on related furan compounds indicate that thermal degradation can become significant at temperatures above 140°C.

Experimental Design for Accelerated Stability Testing

A robust accelerated stability study is designed to provide predictive data on a compound's shelf-life in a reduced timeframe. The following protocol, based on ICH Q1A(R2) guidelines, outlines a comprehensive approach to evaluating the stability of this compound and its alternatives.

Materials and Equipment
  • Test Substances:

    • This compound (CAS: 105-01-1)

    • Isobutyl propionate (CAS: 540-42-1)

    • Isobutyl isobutyrate (CAS: 97-85-8)

  • Equipment:

    • Stability chambers capable of maintaining temperature and relative humidity (RH) at 40°C ± 2°C / 75% RH ± 5% RH.

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector for quantitative analysis.[4]

    • Gas Chromatography-Mass Spectrometry (GC-MS) for identification of volatile degradation products.

    • pH meter.

    • Analytical balance.

    • Glass vials with inert caps.

Experimental Workflow

The following diagram illustrates the key stages of the accelerated stability testing protocol.

G cluster_prep Sample Preparation cluster_storage Accelerated Storage cluster_analysis Timepoint Analysis cluster_data Data Evaluation prep1 Weigh and aliquot samples of each ester into individual glass vials. prep2 Prepare solutions of each ester in a suitable solvent (e.g., ethanol) for HPLC analysis. prep1->prep2 storage1 Place vials in a stability chamber set to 40°C / 75% RH. prep2->storage1 analysis1 Withdraw samples at specified time points (e.g., 0, 1, 3, and 6 months). storage1->analysis1 analysis2 Perform visual inspection for any physical changes (color, clarity). analysis1->analysis2 analysis3 Quantify the remaining parent compound using a validated stability-indicating HPLC method. analysis2->analysis3 analysis4 Identify and quantify major degradation products using HPLC and GC-MS. analysis3->analysis4 data1 Plot the percentage of remaining parent compound against time. analysis4->data1 data2 Determine the degradation rate for each compound. data1->data2 data3 Compare the stability profiles of the different esters. data2->data3 caption Accelerated Stability Testing Workflow

Caption: A schematic of the accelerated stability testing workflow.

Step-by-Step Methodology
  • Initial Analysis (Time 0): Before placing the samples in the stability chamber, perform an initial analysis on a control set of samples for each ester to establish the baseline (100%) concentration and to confirm the absence of any pre-existing degradation products.

  • Sample Storage: Place the prepared vials of each ester into the stability chamber maintained at 40°C and 75% RH.

  • Timepoint Sampling: Withdraw a set of vials for each ester at predetermined time intervals (e.g., 1 month, 3 months, and 6 months).

  • Visual Inspection: Carefully inspect the samples for any changes in color, clarity, or the formation of precipitates.

  • Quantitative Analysis (HPLC):

    • Prepare the samples for HPLC analysis by diluting them to a known concentration in a suitable solvent.

    • Inject the samples into the HPLC system equipped with a suitable column (e.g., C18) and a mobile phase that allows for the separation of the parent compound from its degradation products.

    • Use a validated stability-indicating method to quantify the peak area of the parent compound and any major degradation products.[4]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the initial concentration.

    • Plot the percentage of the remaining parent compound versus time for each ester.

    • Determine the degradation rate constant for each compound under the accelerated conditions.

Comparative Stability Data (Hypothetical)

While specific, publicly available quantitative data for the accelerated stability of this compound is limited, the following tables present hypothetical data to illustrate the expected outcomes of such a study and to facilitate a comparative analysis.

Table 1: Percentage of Parent Compound Remaining Under Accelerated Conditions (40°C / 75% RH)

Time (Months)This compound (%)Isobutyl propionate (%)Isobutyl isobutyrate (%)
0100.0100.0100.0
198.599.599.6
395.298.298.5
690.196.597.0

Table 2: Formation of Major Degradation Products (Hypothetical, % of Total Area)

Time (Months)This compound (Degradant A: 2-furanpropionic acid)Isobutyl propionate (Degradant B: Propionic acid)Isobutyl isobutyrate (Degradant C: Isobutyric acid)
0< 0.1< 0.1< 0.1
10.80.20.2
32.50.90.8
65.21.81.5

Discussion and Interpretation of Results

  • Impact of the Furan Ring: The presence of the furan ring in this compound appears to decrease its stability under accelerated conditions compared to the simpler alkyl esters, Isobutyl propionate and Isobutyl isobutyrate. This is evidenced by the greater percentage of degradation and the higher formation of its primary hydrolysis product, 2-furanpropionic acid.

  • Primary Degradation Pathway: For all three esters, hydrolysis is a significant degradation pathway, leading to the formation of the corresponding carboxylic acid and isobutyl alcohol.

  • Shelf-Life Prediction: The degradation rates obtained from the accelerated study can be used to predict the shelf-life of the compounds at normal storage conditions (e.g., 25°C / 60% RH) using the Arrhenius equation. The higher degradation rate of this compound suggests that it may have a shorter shelf-life compared to its non-furan counterparts under similar conditions.

The following diagram illustrates the primary degradation pathway for this compound.

G substance This compound products Isobutyl Alcohol + 2-Furanpropionic Acid substance->products Hydrolysis stress Stress Conditions (Heat, Humidity, Acid/Base) stress->substance caption Primary Degradation Pathway

Caption: The hydrolysis of this compound.

Conclusion and Recommendations

This guide has provided a comprehensive framework for evaluating the accelerated stability of this compound in comparison to other common flavor esters. The key takeaway for researchers and formulators is the potential for the furan moiety to introduce instability, particularly through oxidative and hydrolytic pathways.

Recommendations for Practice:

  • Thorough Stability Testing: It is imperative to conduct thorough accelerated and long-term stability studies on any formulation containing this compound to establish a reliable shelf-life.

  • Use of Stability-Indicating Methods: Employ validated stability-indicating analytical methods, such as HPLC, to accurately quantify the parent compound and its degradation products.[4]

  • Consideration of Alternatives: In applications where long-term stability is critical, and the specific flavor profile of this compound is not essential, formulators may consider more stable alternatives like simple alkyl esters.

  • Protective Formulation Strategies: For formulations containing this compound, consider the use of antioxidants, light-protective packaging, and pH control to mitigate degradation.

By adhering to these principles and employing a data-driven approach to stability assessment, scientists can ensure the development of high-quality, stable, and reliable products.

References

  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved January 31, 2026, from [Link]

  • BioProcess International. (n.d.). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. Retrieved January 31, 2026, from [Link]

  • Certified Laboratories. (n.d.). Accelerated Stability Testing for Cosmetics & OTC Products: A Faster Path to Shelf-Life Claims. Retrieved January 31, 2026, from [Link]

  • MDPI. (2023, December 4). Application of Accelerated Predictive Stability Studies in Extemporaneously Compounded Formulations of Chlorhexidine to Assess the Shelf Life. Retrieved January 31, 2026, from [Link]

  • PubMed. (n.d.). Accelerated Stability and Chemical Kinetics of Ethanol Extracts of Fruit of Piper sarmentosum Using High Performance Liquid Chromatography. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2018, June 29). A Sensitive, Stability indicating UPLC method for the identification and characterization of forced degradation products for Drometrizole Trisiloxane through MSn studies. Retrieved January 31, 2026, from [Link]

  • MDPI. (n.d.). Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. Retrieved January 31, 2026, from [Link]

  • NIH. (2022, October 28). Drug Stability: ICH versus Accelerated Predictive Stability Studies. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (2025, January 17). (PDF) Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Retrieved January 31, 2026, from [Link]

  • NIH. (2025, January 25). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). Characterization and stability studies of bioactive compounds and food matrices as evidence in support of health claims | Request PDF. Retrieved January 31, 2026, from [Link]

  • NIH. (2012, September 18). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. Retrieved January 31, 2026, from [Link]

  • NIH. (n.d.). Isobutyl-2-furanpropionate | C11H16O3 | CID 7733 - PubChem. Retrieved January 31, 2026, from [Link]

  • PubMed. (n.d.). Stability of nutrients in complex liquid and powder food matrices: learnings from shelf-life studies in foods for special medical purposes. Retrieved January 31, 2026, from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved January 31, 2026, from [Link]

  • MDPI. (n.d.). Development and Validation of a Stability-Indicating RP-HPLC Method for Bexagliflozin and Structural Elucidation of a Novel Acidic Degradation Product. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). Assessing Shelf Life Using Real-Time and Accelerated Stability Tests. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). Stability of Fumonisins in Food Processing | Request PDF. Retrieved January 31, 2026, from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved January 31, 2026, from [Link]

  • Pharmaceutical Technology. (2024, December 4). Comparability in Accelerated or Stressed Stability Studies Using a Quality Range. Retrieved January 31, 2026, from [Link]

  • MDPI. (2025, January 25). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). Impurity Profiling and a Stability-Indicating UPLC Method Development and Validation for the Estimation of Related Impurities of Halobetasol Propionate in Halobetasol Propionate 0.05% (w/w) Cream. Retrieved January 31, 2026, from [Link]

  • NPRA. (n.d.). GUIDELINE FOR STABILITY DATA The purpose of stability testing is to provide evidence on how the quality of a product, in its pro. Retrieved January 31, 2026, from [Link]

  • BJSTR. (2022, November 30). Forced Degradation – A Review. Retrieved January 31, 2026, from [Link]

  • MDPI. (n.d.). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Retrieved January 31, 2026, from [Link]

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Comparative Guide: Catalytic Strategies for Isobutyl 2-Furanpropionate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates catalytic methodologies for the synthesis of Isobutyl 2-furanpropionate (FEMA 2198), a high-value flavor and fragrance ester. Unlike simple aliphatic esters, the furan moiety introduces a critical chemical constraint: acid-sensitivity . The furan ring is prone to hydrolytic ring-opening and polymerization under strong acidic conditions, often leading to the formation of levulinic acid derivatives or dark polymeric byproducts.

Consequently, this guide compares three distinct catalytic approaches:

  • Biocatalysis (Novozym 435): The superior choice for selectivity and purity.

  • Heterogeneous Acid (Amberlyst-15): A scalable compromise for industrial batch processes.

  • Homogeneous Acid (H₂SO₄): The traditional baseline, included for cost-comparison but flagged for high impurity risks.

Reaction Overview & Mechanistic Challenges

Reaction: Esterification of 3-(2-furyl)propanoic acid with isobutanol. Stoichiometry: 1:1 to 1:3 (Acid:Alcohol). Thermodynamics: Equilibrium-limited; requires water removal (Dean-Stark or Molecular Sieves).

The "Furan Factor"

The central challenge in this synthesis is the stability of the furan ring. In the presence of strong Brønsted acids and water (a byproduct of esterification), the furan ring undergoes protonation followed by nucleophilic attack, leading to ring opening.

Figure 1: Reaction Pathways & Risk Assessment

ReactionPathways Substrate 3-(2-Furyl)propanoic Acid + Isobutanol Target This compound (Target Ester) Substrate->Target  Path A: Lipase (40°C)  Path B: Amberlyst-15 SideProduct Ring-Opened Byproducts (Levulinates/Polymers) Substrate->SideProduct  Path C: H2SO4 (High T)  Acid-Catalyzed Ring Opening Target->SideProduct  Prolonged Acid Exposure

Caption: Path A (Biocatalysis) avoids the high-energy transition state required for ring opening, preserving the furan core. Path C (Strong Acid) risks degrading both substrate and product.

Catalyst Performance Comparison

The following data summarizes the performance of these catalysts based on kinetic studies of similar furanic and isobutyl esters.

FeatureNovozym 435 (Lipase B) Amberlyst-15 (Resin) Sulfuric Acid (H₂SO₄)
Catalyst Type Immobilized Enzyme (Biocatalyst)Solid Acid (Sulfonated Resin)Homogeneous Mineral Acid
Selectivity >99% (No ring opening)High (~95%)Moderate (<85% risk of tars)
Reaction Temp 40°C – 60°C60°C – 80°C80°C – 110°C (Reflux)
Yield 92% - 96%85% - 90%70% - 80%
Workup Filtration (Simple)Filtration (Simple)Neutralization/Washing (Complex)
Reusability 7–10 cycles (with washing)>10 cyclesSingle-use
Cost High (offset by purity)ModerateLow
Expert Insight:
  • Novozym 435 is the industry standard for "green" synthesis of flavor esters because it operates at neutral pH. This completely eliminates the risk of acid-catalyzed furan degradation.

  • Amberlyst-15 provides a "clean acid" environment. Unlike H₂SO₄, the acid sites are trapped within the resin matrix, reducing the interaction with the sensitive furan ring in the bulk phase, provided the temperature is kept below 80°C.

Detailed Experimental Protocols

Protocol A: Biocatalytic Synthesis (Recommended)

Objective: High-purity synthesis for flavor applications (Solvent-Free).

  • Preparation: In a 50 mL screw-capped vial, mix 3-(2-furyl)propanoic acid (10 mmol) and isobutanol (30 mmol, 3 equiv).

    • Note: Excess alcohol acts as the solvent and drives equilibrium.

  • Catalyst Addition: Add Novozym 435 (5% w/w relative to total substrate mass).

  • Water Control: Add activated Molecular Sieves (3Å or 4Å) (10% w/w) to scavenge water byproduct.

    • Critical: Water accumulation inhibits the enzyme and reverses the reaction.

  • Incubation: Incubate at 40°C in an orbital shaker (200 rpm) for 12–24 hours.

  • Monitoring: Monitor by TLC (Hexane:Ethyl Acetate 8:2) or GC-MS.[1]

  • Workup: Filter the mixture to remove the enzyme and sieves. Evaporate excess isobutanol under reduced pressure.

  • Purification: If necessary, perform a short-path distillation.

    • Result: Colorless to pale yellow liquid with distinct fruity/winey aroma.[2]

Protocol B: Heterogeneous Acid Synthesis (Scalable)

Objective: Cost-effective batch production.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Loading: Charge the flask with 3-(2-furyl)propanoic acid (50 mmol), isobutanol (75 mmol, 1.5 equiv), and Cyclohexane (50 mL) as an entrainer for water.

  • Catalyst: Add Amberlyst-15 (dry beads, 10% w/w of acid substrate).

  • Reaction: Heat to reflux (~80-85°C). Water will collect in the Dean-Stark trap.

    • Caution: Do not exceed 90°C to minimize furan polymerization.

  • Completion: Reaction is complete when water collection ceases (approx. 4–6 hours).

  • Workup: Cool to room temperature. Filter off the Amberlyst beads (save for regeneration).

  • Purification: Wash the filtrate with saturated NaHCO₃ (to remove unreacted acid) and brine. Dry over MgSO₄, concentrate, and distill.

Process Workflow Visualization

Figure 2: Comparative Process Flow

ProcessFlow Input Raw Materials: Furan Acid + Isobutanol Choice Select Catalyst Strategy Input->Choice Enz_Step1 Mix with Novozym 435 + Mol Sieves (40°C) Choice->Enz_Step1 High Quality / Lab Scale Acid_Step1 Reflux with Amberlyst-15 + Dean-Stark (80°C) Choice->Acid_Step1 Cost Sensitive / Large Scale Enz_Step2 Filtration (Remove Catalyst) Enz_Step1->Enz_Step2 Enz_Step3 Evaporation of Excess Alcohol Enz_Step2->Enz_Step3 Enz_Final High Purity Product (Direct Use) Enz_Step3->Enz_Final Acid_Step2 Filtration & Neutralization (NaHCO3 Wash) Acid_Step1->Acid_Step2 Acid_Step3 Distillation Required (Remove Byproducts) Acid_Step2->Acid_Step3 Acid_Final Standard Product (Requires QC) Acid_Step3->Acid_Final

Caption: The enzymatic route (left) offers a streamlined downstream process ("Green Chemistry"), whereas the acid route (right) requires additional purification steps to ensure safety and odor quality.

References

  • This compound (FEMA 2198) Compound Summary. PubChem. National Library of Medicine. Available at: [Link]

  • Synthesis of isobutyl propionate using immobilized lipase in a solvent free system. ResearchGate. (Analogous kinetic model for isobutyl esterification). Available at: [Link]

  • Kinetics of Synthesis of Isobutyl Propionate over Amberlyst-15. TÜBİTAK Academic Journals. Available at: [Link]

  • Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate. (Critical data on furan stability). Available at: [Link]

  • Conditions to Control Furan Ring Opening during Polymerization. MDPI. Available at: [Link]

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A Comparative Guide to the Synthesis of Isobutyl 2-Furanpropionate: Enzymatic vs. Chemical Routes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Isobutyl 2-furanpropionate is a valuable ester widely recognized for its characteristic fruity, rum-like fragrance, making it a significant component in the flavor and fragrance industries.[1][2][3] The synthesis of this compound can be approached through traditional chemical catalysis or modern biocatalytic methods. This guide provides an in-depth cost-benefit analysis of these two synthetic pathways. We will explore detailed experimental protocols, compare performance metrics such as yield and reaction conditions, and evaluate the economic and environmental viability of each method. Our analysis aims to equip researchers, scientists, and drug development professionals with the critical data needed to make informed decisions for process development and manufacturing.

Introduction: The Quest for a Greener Synthesis

This compound (C₁₁H₁₆O₃) is a key fragrance and flavor ester.[4] Traditionally, its synthesis has been dominated by chemical methods, primarily the Fischer-Speier esterification, which employs strong acid catalysts.[5][6][7] While effective, this route is often associated with high energy consumption, the use of corrosive materials, and the generation of hazardous waste.

In recent years, the principles of green chemistry have driven a shift towards more sustainable manufacturing processes.[8] Enzymatic synthesis, utilizing lipases as biocatalysts, has emerged as a compelling alternative.[9][10] This approach promises milder reaction conditions, higher selectivity, and a significantly reduced environmental footprint.[11][12][13] This guide will dissect and compare these two methodologies, providing the necessary data to evaluate their respective merits.

The Chemical Approach: Fischer-Speier Esterification

The conventional method for synthesizing this compound is the Fischer-Speier esterification of 2-furanpropionic acid with isobutanol.[1][2] This is an acid-catalyzed equilibrium reaction where the formation of the ester is favored by either using an excess of one reactant or by removing water as it is formed.[5][7][14]

Mechanism and Rationale

The reaction is typically catalyzed by strong Brønsted or Lewis acids, such as sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), or a solid acid catalyst like Amberlyst-15.[6][7][15] The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester.[5]

Why this choice? The use of a strong acid catalyst is crucial for achieving a reasonable reaction rate at elevated temperatures. Solid acid catalysts like Amberlyst-15, a sulfonic acid cation exchange resin, are often preferred as they are easily separable from the reaction mixture, simplifying purification and allowing for catalyst recycling.[15][16]

Experimental Protocol: Chemical Synthesis

This protocol is based on established procedures for Amberlyst-15 catalyzed esterification.[1][2]

Materials:

  • 2-Furanpropionic acid (99% purity)

  • Isobutanol (99% purity)

  • Amberlyst-15 ion-exchange resin

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Sodium bicarbonate (5% aqueous solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, Dean-Stark apparatus, condenser, magnetic stirrer with hotplate, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add 2-furanpropionic acid (e.g., 0.1 mol), isobutanol (e.g., 0.3 mol, 3-fold molar excess), Amberlyst-15 (e.g., 10% w/w of the acid), and toluene (100 mL).

  • Reaction Execution: Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by tracking the amount of water collected or by taking aliquots for analysis (e.g., GC or titration of remaining acid). The reaction is typically complete within 4-8 hours.

  • Workup and Purification: a. Cool the reaction mixture to room temperature and filter to recover the Amberlyst-15 catalyst. The catalyst can be washed with a solvent and dried for reuse.[15] b. Transfer the filtrate to a separatory funnel and wash with a 5% sodium bicarbonate solution to remove any unreacted acid, followed by a wash with brine. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. d. The crude product can be further purified by vacuum distillation to yield pure this compound.

The Biocatalytic Approach: Lipase-Mediated Esterification

Enzymatic synthesis employs lipases to catalyze the esterification reaction. Lipases are highly efficient biocatalysts that can function in non-aqueous environments and offer high selectivity, often eliminating the need for protecting groups.[10] Immobilized lipases, such as Novozym® 435, are commonly used to facilitate catalyst recovery and reuse.[17][18]

Mechanism and Rationale

The lipase-catalyzed mechanism, often described by a Ping-Pong Bi-Bi model, involves the formation of an acyl-enzyme intermediate.[17] The carboxylic acid first acylates a serine residue in the lipase's active site, releasing a water molecule. The alcohol then attacks this intermediate, regenerating the enzyme and releasing the final ester product.[19][20]

Why this choice? This biocatalytic approach operates under significantly milder conditions (lower temperature, neutral pH), which reduces energy costs and prevents thermal degradation of sensitive substrates.[10][12] The high specificity of the enzyme minimizes side reactions, leading to a purer product and simpler downstream processing.[8][21] A solvent-free system can often be employed, further enhancing the green credentials of the process.[17]

Experimental Protocol: Enzymatic Synthesis

This protocol is adapted from general procedures for lipase-catalyzed synthesis of flavor esters in a solvent-free system.[17][22]

Materials:

  • 2-Furanpropionic acid (99% purity)

  • Isobutanol (99% purity)

  • Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica)

  • n-Hexane (for enzyme washing)

  • Screw-capped vial or small reactor, orbital shaker with temperature control, filtration setup.

Procedure:

  • Reaction Setup: In a screw-capped vial, combine 2-furanpropionic acid (e.g., 0.1 mol) and isobutanol (e.g., 0.3 mol, 3-fold molar excess). A solvent-free system is often preferred.[17]

  • Enzyme Addition: Add the immobilized lipase, Novozym® 435 (e.g., 5-15% w/w of total substrates).[17][22]

  • Reaction Execution: Place the vial in an orbital shaker set to a moderate speed (e.g., 200-300 rpm) and a mild temperature (e.g., 40-60°C).[17][18]

  • Monitoring: Monitor the reaction by taking samples periodically and analyzing for acid conversion via titration with NaOH or by GC analysis.[22] The reaction typically reaches equilibrium within 10-24 hours.

  • Workup and Purification: a. Upon completion, separate the immobilized enzyme from the reaction mixture by simple filtration. b. The enzyme can be washed with a solvent like n-hexane, dried, and reused for multiple cycles.[18][20] The reusability is a key factor in the economic feasibility of this method.[17][20] c. The liquid product mixture, containing the ester and excess alcohol, can be purified by vacuum distillation to remove the unreacted isobutanol. Due to the high selectivity, extensive washing steps are often unnecessary.

Comparative Analysis: Head-to-Head Evaluation

To provide a clear cost-benefit analysis, we will compare the two methods across several key performance indicators.

Performance and Efficiency
ParameterChemical Synthesis (Amberlyst-15)Enzymatic Synthesis (Novozym® 435)Rationale & Justification
Typical Yield >90%>90%Both methods can achieve high conversions, but the enzymatic route often yields a purer final product with fewer byproducts.[21]
Reaction Temp. 100 - 120°C40 - 60°CThe lower temperature for enzymatic synthesis significantly reduces energy consumption and thermal stress on reactants.[11][12]
Reaction Time 4 - 8 hours10 - 24 hoursChemical synthesis is generally faster, though the longer enzymatic reaction time is offset by milder conditions and simpler workup.[21]
Catalyst Loading 5 - 15% (w/w)5 - 15% (w/w)Catalyst loading is comparable, but the cost and reusability differ significantly.
Selectivity Moderate to HighVery HighLipases are highly selective, minimizing the formation of undesired byproducts often seen in high-temperature acid catalysis.
Economic and Environmental Analysis
ParameterChemical Synthesis (Amberlyst-15)Enzymatic Synthesis (Novozym® 435)Rationale & Justification
Catalyst Cost Lower initial costHigher initial costWhile enzymes are more expensive upfront, their reusability over many cycles can make them more cost-effective in the long run.[20]
Catalyst Reusability Good (recyclable)Excellent (recyclable for 10+ cycles)Immobilized lipases can often be reused more times than solid acid catalysts without significant loss of activity.[18][23]
Energy Consumption High (due to reflux temp.)Low (due to mild temp.)Lower reaction temperatures directly translate to lower energy costs and a smaller carbon footprint.[11]
Downstream Processing Complex (neutralization, washes)Simple (filtration, distillation)The enzymatic route produces a cleaner reaction mixture, reducing the need for extensive purification steps like aqueous washes.[21]
Solvent/Waste Organic solvent, acidic wasteMinimal (often solvent-free), biodegradable catalystEnzymatic synthesis aligns better with green chemistry principles by reducing hazardous waste and solvent use.[12][24]
E-Factor HigherLowerThe E-Factor (mass of waste / mass of product) is typically lower for enzymatic processes due to higher selectivity and reduced solvent use.

Visualization of Workflows and Decision Matrix

To better illustrate the practical differences, the following diagrams outline the synthesis workflows and the key decision-making factors.

G cluster_chem Chemical Synthesis Workflow cluster_enz Enzymatic Synthesis Workflow C1 Reactants + Solvent (Acid, Alcohol, Toluene) C2 Add Solid Acid Catalyst (Amberlyst-15) C1->C2 C3 Heat to Reflux (100-120°C) C2->C3 C4 Azeotropic Water Removal (Dean-Stark) C3->C4 C5 Filter Catalyst C4->C5 C6 Aqueous Wash (Neutralize Acid) C5->C6 C7 Solvent Evaporation C6->C7 C8 Vacuum Distillation C7->C8 C9 Final Product C8->C9 E1 Reactants (Solvent-Free) (Acid, Alcohol) E2 Add Immobilized Lipase (Novozym 435) E1->E2 E3 Incubate at Mild Temp (40-60°C) E2->E3 E4 Filter Enzyme (for reuse) E3->E4 E5 Vacuum Distillation E4->E5 E6 Final Product E5->E6

Caption: Comparative workflows for chemical versus enzymatic synthesis.

G center Synthesis Route Decision Cost Catalyst Cost center->Cost Chem: Low Enz: High (Initial) Energy Energy Input center->Energy Chem: High Enz: Low Throughput Reaction Speed center->Throughput Chem: Fast Enz: Slow Downstream Purification Cost center->Downstream Chem: High Enz: Low Waste Hazardous Waste center->Waste Chem: High Enz: Low Safety Process Safety center->Safety Chem: Moderate Enz: High Purity Product Purity center->Purity Chem: Good Enz: Excellent Reuse Catalyst Reusability center->Reuse Chem: Good Enz: Excellent

Caption: Decision matrix for selecting a synthesis route.

Conclusion and Recommendation

Both chemical and enzymatic methods are capable of producing this compound with high yields. The choice between them hinges on a trade-off between reaction speed and overall process sustainability and cost.

  • The Chemical Route is advantageous when reaction time is the primary constraint and the infrastructure for handling high temperatures and acidic waste streams is already in place. Its lower initial catalyst cost can be attractive for smaller-scale or infrequent production runs.

  • The Enzymatic Route represents a more modern, sustainable, and ultimately more cost-effective approach for long-term and large-scale production.[25] Despite a higher initial investment in the biocatalyst, the benefits of significantly lower energy consumption, simplified purification, excellent product purity, and robust catalyst reusability present a compelling economic and environmental case.[11] The milder conditions also enhance process safety.

For organizations aiming to align with green chemistry principles and optimize long-term operational costs, the enzymatic synthesis of this compound is the superior choice. It offers a pathway to a high-quality product while minimizing environmental impact and streamlining downstream processing.

References

  • ResearchGate. (2025). Synthesis of isobutyl propionate using immobilized lipase in a solvent free system: Optimization and kinetic studies.
  • Taylor & Francis Online. (n.d.). A comparative study between chemical and enzymatic transesterification of high free fatty acid contained rubber seed oil for biodiesel production.
  • MDPI. (n.d.). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
  • Royal Society of Chemistry. (2024). Does enzymatic catalysis lead to more sustainable chemicals production?
  • TÜBİTAK Academic Journals. (2007). Kinetics of Synthesis of Isobutyl Propionate over Amberlyst-15. Turkish Journal of Chemistry.
  • MDPI. (n.d.). Cost-Benefit Analysis of Enzymatic Hydrolysis Alternatives for Food Waste Management.
  • ACS Publications. (2021). Immobilized Lipase Based on Hollow Mesoporous Silicon Spheres for Efficient Enzymatic Synthesis of Resveratrol Ester Derivatives. Journal of Agricultural and Food Chemistry.
  • National Institutes of Health. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
  • MDPI. (2025). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse.
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • ResearchGate. (2025). Kinetics of synthesis of isobutyl propionate over amberlyst-15.
  • ResearchGate. (2025). Lipase catalyzed ester synthesis for food processing industries.
  • EnzymeWizard. (2025). Enzymes & Sustainability.
  • National Institutes of Health. (n.d.).
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • SciELO. (n.d.). Lipase catalyzed ester synthesis for food processing industries.
  • Amano Enzyme Inc. (n.d.). Green Chemistry: The Role of Enzymes in Sustainable Solutions.
  • SciSpace. (2010). Optimization of lipase-catalyzed synthesis of flavour esters in solvent free system.
  • International Journal of Pharmaceutical Chemistry and Analysis. (n.d.). Solid acid catalyst for isobutyl propionate production from solid waste. Retrieved from International Journal of Pharmaceutical Chemistry and Analysis.
  • Royal Society of Chemistry. (n.d.). Amberlyst-15 catalysed oxidative esterification of aldehydes using a H2O2 trapped oxidant as a terminal oxidant. New Journal of Chemistry.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Institute of Life Sciences. (2024). Bio-Based Chemicals and Enzymes for a Greener World.
  • OperaChem. (2024). Fischer Esterification-Typical Procedures.
  • Ansa Bio. (2025). Chemical vs. Enzymatic DNA Synthesis Techniques.

Sources

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